5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-5-6-14-12(9-13)7-8-15-14/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOULQHBHFWLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)NC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435313 | |
| Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151273-51-7 | |
| Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the novel heterocyclic compound, 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. The synthesis is primarily achieved through the Paal-Knorr pyrrole synthesis, a well-established and versatile method for the formation of substituted pyrroles. This document outlines the synthetic pathway, detailed experimental protocols, and the logical workflow for the preparation of this target molecule.
Synthetic Pathway
The synthesis of this compound is accomplished via the condensation reaction between 5-amino-1H-indole and 2,5-hexanedione (acetonylacetone). This reaction is a classic example of the Paal-Knorr pyrrole synthesis, which involves the formation of a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid such as acetic acid often used to accelerate the reaction.[4]
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
5-Amino-1H-indole
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid (or another suitable solvent/catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-1H-indole (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
To this solution, add 2,5-hexanedione (1.0 to 1.2 equivalents).
-
The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the pure product are collected and the solvent is evaporated.
-
The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.
Quantitative Data
As this is a novel compound, specific quantitative data from a definitive source is not available. The following tables are provided as a template for researchers to populate with their experimental findings.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (5-Amino-1H-indole : 2,5-Hexanedione) | |
| Solvent | |
| Catalyst | |
| Reaction Temperature (°C) | |
| Reaction Time (h) | |
| Yield (%) | |
| Melting Point (°C) |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted shifts: Signals for the indole and 2,5-dimethylpyrrole moieties. The pyrrole protons are expected to appear as a singlet, and the methyl groups on the pyrrole as a singlet. The indole protons will show characteristic aromatic splitting patterns. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted shifts: Resonances corresponding to the carbon atoms of the indole and 2,5-dimethylpyrrole rings. |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ expected for C₁₄H₁₄N₂. |
Signaling Pathway and Mechanism
The Paal-Knorr synthesis of this compound proceeds through a well-understood mechanism. The reaction is initiated by the nucleophilic attack of the primary amine of 5-amino-1H-indole on one of the carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization and subsequent dehydration steps to form the aromatic pyrrole ring.
The following diagram illustrates the key steps in the Paal-Knorr reaction mechanism:
Caption: Mechanism of the Paal-Knorr synthesis of the target compound.
This technical guide provides a foundational framework for the synthesis and characterization of this compound. It is intended to be a starting point for researchers, who are encouraged to adapt and optimize the provided protocols to achieve the successful synthesis of this novel compound.
References
In-depth Technical Guide: 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
CAS Number: 151273-51-7
For the attention of: Researchers, scientists, and drug development professionals.
This document serves as a technical guide on the chemical compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. Due to the limited availability of published data, this guide focuses on the fundamental properties, general synthesis strategies, and potential biological significance based on related structures.
Compound Identification and Properties
A thorough review of scientific literature and chemical databases indicates that while this compound is cataloged and available from commercial suppliers, detailed experimental studies and quantitative data are not extensively reported in publicly accessible resources.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 151273-51-7 |
| Molecular Formula | C₁₄H₁₄N₂ |
| Molecular Weight | 210.28 g/mol |
| Canonical SMILES | CC1=CC=C(N1)C2=CC3=C(C=C2)NC=C3 |
This data is computationally derived or sourced from chemical supplier catalogs.
General Synthesis Strategies
A plausible synthetic route would involve the Paal-Knorr pyrrole synthesis, a widely used method for constructing pyrrole rings. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Below is a conceptual workflow for the synthesis.
Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (General Paal-Knorr Synthesis)
This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a solution of 5-aminoindole in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add an equimolar amount of acetonylacetone (2,5-hexanedione).
-
Catalysis: An acid catalyst, such as a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid, is typically added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
Direct biological activity or involvement in specific signaling pathways for this compound has not been documented. However, the indole and pyrrole moieties are prevalent in many biologically active compounds, suggesting that this hybrid molecule could be of interest in drug discovery.
Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, pyrrole-containing compounds are also of significant interest in medicinal chemistry. The combination of these two heterocyclic rings in a single molecule could lead to novel biological activities.
Given the structural motifs, potential, yet unproven, areas of investigation for this compound could include its activity as a kinase inhibitor, an antimicrobial agent, or a modulator of protein-protein interactions. Further screening and in-vitro studies would be necessary to elucidate any biological function.
The following diagram illustrates a generalized workflow for the initial biological screening of a novel compound like this compound.
A Technical Guide to the Spectroscopic Characterization of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the spectroscopic profile of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. As direct experimental data for this specific molecule is not available in published literature, this guide synthesizes information from its core fragments—indole and 2,5-dimethyl-1H-pyrrole—to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, it outlines detailed hypothetical protocols for its synthesis via a Paal-Knorr condensation and for its subsequent spectroscopic analysis. This whitepaper is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel indole derivatives.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Similarly, pyrrole derivatives exhibit a wide range of biological activities. The novel compound this compound, which combines these two important pharmacophores, represents a target of significant interest for drug discovery and materials science. Its synthesis and characterization are crucial first steps in exploring its potential applications.
This guide provides an in-depth summary of the expected spectroscopic data for the title compound. By analyzing the known spectral properties of indole and 2,5-dimethyl-1H-pyrrole, we can predict the key signals and fragmentation patterns that would confirm the successful synthesis of this new chemical entity.
Spectroscopic Data of Constituent Fragments
To predict the spectroscopic characteristics of the target molecule, it is essential to first understand the data for its building blocks: indole and 2,5-dimethyl-1H-pyrrole.
Indole
Indole is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[2]
Table 1: NMR Spectroscopic Data for Indole
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm |
| H-1 (N-H) | 11.08 | C-2 | 124.1 |
| H-2 | 7.39 | C-3 | 102.1 |
| H-3 | 6.42 | C-3a | 127.9 |
| H-4 | 7.53 | C-4 | 120.8 |
| H-5 | 7.03 | C-5 | 121.8 |
| H-6 | 6.94 | C-6 | 119.2 |
| H-7 | 7.43 | C-7 | 111.4 |
| C-7a | 135.8 | ||
| Data sourced from publicly available spectral databases.[3] |
Table 2: IR and Mass Spectrometry Data for Indole
| Spectroscopy | Key Features |
| IR (KBr, cm⁻¹) | ~3406 (N-H stretch), ~3049 (aromatic C-H stretch), ~1577, 1508 (aromatic C=C stretch), ~1456 (C-C in ring stretch)[4] |
| Mass Spec (EI) | Molecular Ion [M]⁺: m/z = 117.15[5] |
2,5-dimethyl-1H-pyrrole
This is a derivative of pyrrole with methyl groups at the 2 and 5 positions.
Table 3: NMR Spectroscopic Data for 2,5-dimethyl-1H-pyrrole
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |
| H-1 (N-H) | ~7.7 (broad s) | C-2, C-5 | 128.0 |
| H-3, H-4 | 5.75 (s) | C-3, C-4 | 105.8 |
| -CH₃ | 2.23 (s) | -CH₃ | 12.9 |
| Data sourced from publicly available spectral databases.[6][7] |
Table 4: IR and Mass Spectrometry Data for 2,5-dimethyl-1H-pyrrole
| Spectroscopy | Key Features |
| IR (Gas Phase, cm⁻¹) | ~3400 (N-H stretch), ~2920 (aliphatic C-H stretch), ~1500 (C=C stretch)[8] |
| Mass Spec (EI) | Molecular Ion [M]⁺: m/z = 95.14[9] |
Predicted Spectroscopic Data for this compound
The following tables present the predicted spectroscopic data for the target molecule. These predictions are based on established principles of spectroscopy and the known effects of substituents on chemical shifts and vibrational frequencies. The molecular weight is calculated to be 224.29 g/mol .
Table 5: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale |
| Indole N-H | ~11.2 | broad s | Similar to unsubstituted indole, minor electronic effect from C-5 substituent. |
| Indole H-2 | ~7.5 | t | Pyrrolyl group at C-5 will have a modest deshielding effect. |
| Indole H-3 | ~6.5 | t | Similar to indole. |
| Indole H-4 | ~7.7 | d | Deshielded due to proximity to the electron-withdrawing pyrrolyl nitrogen. |
| Indole H-6 | ~7.2 | dd | Electron-donating nature of the pyrrole nitrogen will influence this position. |
| Indole H-7 | ~7.6 | d | Similar to indole. |
| Pyrrole H-3', H-4' | ~5.9 | s | Shielded environment of the pyrrole ring. |
| Pyrrole -CH₃ | ~2.1 | s | Typical chemical shift for methyl groups on a pyrrole ring. |
Table 6: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| Indole C-2 | ~125 | Minor influence from the distant C-5 substituent. |
| Indole C-3 | ~103 | Minor influence from the distant C-5 substituent. |
| Indole C-3a | ~129 | |
| Indole C-4 | ~120 | |
| Indole C-5 | ~138 | Significantly deshielded due to direct attachment to the pyrrole nitrogen. |
| Indole C-6 | ~118 | |
| Indole C-7 | ~112 | |
| Indole C-7a | ~135 | |
| Pyrrole C-2', C-5' | ~129 | Attached to methyl groups. |
| Pyrrole C-3', C-4' | ~107 | Typical value for these carbons in a substituted pyrrole. |
| Pyrrole -CH₃ | ~13 |
Table 7: Predicted IR and Mass Spectrometry Data
| Spectroscopy | Predicted Key Features |
| IR (KBr, cm⁻¹) | ~3400 (Indole N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1510 (Aromatic C=C stretch) |
| Mass Spec (ESI) | [M+H]⁺: m/z = 225.14 |
Experimental Protocols
Hypothetical Synthesis via Paal-Knorr Condensation
A plausible and efficient route to synthesize this compound is the Paal-Knorr reaction between 5-aminoindole and 2,5-hexanedione.[10]
Procedure:
-
To a round-bottom flask, add 5-aminoindole (1.0 eq).
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Add 2,5-hexanedione (1.1 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate (the crude product) is collected by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Workflow for Synthesis and Characterization
The logical flow from starting materials to a fully characterized compound is crucial for ensuring the identity and purity of the target molecule.
References
- 1. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 2. Indole [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole [webbook.nist.gov]
- 6. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]
- 7. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 9. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 10. Page loading... [guidechem.com]
In-depth Technical Guide: 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. Due to the limited publicly available data on this specific molecule, this document focuses on its fundamental physicochemical properties and proposes a putative synthesis protocol based on established chemical principles. Currently, there is no published research detailing the biological activity or associated signaling pathways of this compound. This guide serves as a foundational resource for researchers interested in the synthesis and potential future investigation of this novel indole-pyrrole hybrid.
Chemical and Physical Properties
The fundamental quantitative data for this compound are summarized in the table below. These properties have been determined based on its molecular formula.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂ | Sigma-Aldrich[1] |
| Molecular Weight | 210.27 g/mol | Calculated |
| CAS Number | 151273-51-7 | Sigma-Aldrich[1] |
Proposed Experimental Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature, a plausible and efficient method is the Paal-Knorr synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring. In this case, 5-aminoindole would serve as the primary amine and 2,5-hexanedione as the 1,4-dicarbonyl compound.
Proposed Paal-Knorr Synthesis of this compound
Materials:
-
5-Aminoindole (1.0 eq)
-
2,5-Hexanedione (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-aminoindole and glacial acetic acid.
-
Stir the mixture at room temperature until the 5-aminoindole is fully dissolved.
-
Add 2,5-hexanedione to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to yield this compound as a solid.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The broader class of indole and pyrrole derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, without specific experimental data for this compound, any discussion of its potential biological effects would be purely speculative.
Consequently, no signaling pathway diagrams can be provided at this time. Further research, including in vitro and in vivo screening, is required to elucidate the bioactivity of this molecule.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical workflow for the proposed Paal-Knorr synthesis of this compound.
References
Solubility Profile of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. In the absence of direct quantitative solubility data for this specific molecule in the public domain, this document offers a predictive analysis based on the known solubility of its constituent moieties: indole and 2,5-dimethylpyrrole. Furthermore, detailed experimental protocols for determining the solubility of organic compounds in organic solvents are presented to enable researchers to generate precise data. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a molecule of interest due to its hybrid structure, incorporating both the indole and pyrrole ring systems. Both of these parent heterocycles are prevalent in biologically active compounds and functional materials. The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including drug delivery, formulation, and chemical synthesis. Understanding and predicting the solubility of this compound in a range of organic solvents is therefore essential for its effective utilization.
This guide provides a foundational understanding of the expected solubility of the target compound by examining the properties of indole and 2,5-dimethylpyrrole. It also equips researchers with the necessary methodologies to experimentally determine its solubility.
Predicted Solubility Profile
The structure of this compound suggests it is a relatively nonpolar, aromatic molecule. The indole moiety contributes a bicyclic aromatic system with a polar N-H group capable of hydrogen bonding. The 2,5-dimethylpyrrole group adds another aromatic, five-membered ring with two nonpolar methyl groups. The linkage between the two rings is a non-polar C-N bond.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of organic solvents, particularly those that are non-polar to moderately polar. Solvents that can engage in aromatic (π-π) stacking interactions or act as hydrogen bond acceptors are likely to be effective. Conversely, its solubility in highly polar, protic solvents like water is expected to be low.
To provide a more quantitative prediction, the solubility data for the parent compounds, indole and 2,5-dimethylpyrrole, are summarized below.
Data Presentation: Solubility of Parent Compounds
The following tables summarize the known solubility of indole and 2,5-dimethylpyrrole in various organic solvents. This data serves as a proxy to estimate the solubility behavior of this compound.
Table 1: Solubility of Indole (C₈H₇N)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.19 g/100 mL | 20 | [1] |
| Hot Water | Soluble | Not specified | [1] |
| Ethanol | 35.9 g/100 g | 20 | [2] |
| Diethyl Ether | Readily soluble | Not specified | [3] |
| Benzene | Readily soluble | Not specified | [3] |
| Chloroform | More soluble than in water | Not specified | [4] |
| Ethyl Acetate | More soluble than in water | Not specified | [4] |
| Propylene Glycol | Soluble | Not specified | [5] |
| Mineral Oil | Insoluble | Not specified | [2] |
| Glycerol | Insoluble | Not specified | [5] |
Table 2: Solubility of 2,5-Dimethylpyrrole (C₆H₉N)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 6704 mg/L | 25 | [6] |
| Water | Miscible at ~47 µg/mL | Not specified | |
| Ethanol | Miscible | Not specified | [7] |
| Diethyl Ether | Miscible | Not specified | [7] |
| DMSO | Not determined | Not specified | [8] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for the solubility of this compound, a standardized experimental protocol should be followed. The isothermal saturation method is a common and reliable technique.
Isothermal Saturation Method
This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Generation of Calibration Curve:
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to measure the analytical response (e.g., peak area or absorbance) for each concentration.
-
Plot a calibration curve of the analytical response versus concentration. The curve should be linear in the concentration range of interest.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted solution using the same analytical method (HPLC or UV-Vis) used for the calibration curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Visualization of Concepts
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: Predicted solubility of this compound based on its structural components.
Caption: Experimental workflow for the isothermal saturation method to determine solubility.
Conclusion
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. safrole.com [safrole.com]
- 3. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-dimethyl pyrrole, 625-84-3 [thegoodscentscompany.com]
- 7. chembk.com [chembk.com]
- 8. 2,5-Dimethylpyrrole 98 625-84-3 [sigmaaldrich.com]
The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history and discovery of indole and pyrrole compounds, two of the most significant heterocyclic scaffolds in the fields of chemistry, biology, and medicine. From the vibrant hues of ancient dyes to the intricate signaling of neurotransmitters and the growth of plants, the journey of these compounds is a story of scientific curiosity, accidental discoveries, and the relentless pursuit of understanding the molecular basis of life. This document provides a comprehensive overview of the key milestones, pivotal experimental protocols, and the biological significance of these foundational molecules, tailored for professionals in research and drug development.
A Tale of Two Rings: The Historical Unveiling
The story of indole-pyrrole compounds begins not with a single discovery, but with the independent exploration of two distinct yet related heterocyclic rings: pyrrole and indole.
The Fiery Origins of Pyrrole
The discovery of pyrrole is credited to the German chemist Friedlieb Ferdinand Runge in 1834 .[1][2] While investigating the components of coal tar, Runge isolated a substance that imparted a fiery red color to a pine splinter moistened with hydrochloric acid, a characteristic reaction that gave the compound its name, from the Greek pyrrhos (fiery) and oleum (oil).[3] For several decades, pyrrole remained a chemical curiosity. Its profound biological significance would only be unveiled later with the structural elucidation of natural pigments like heme and chlorophyll, where the pyrrole ring serves as a fundamental building block of the porphyrin macrocycle.[4][5]
Indigo: The Royal Blue Gateway to Indole
The history of indole is intrinsically linked to the ancient and prized blue dye, indigo .[6] For centuries, the extraction and use of indigo from plants of the Indigofera genus was a cornerstone of global trade.[6][7] The quest to understand the chemical nature of this vibrant pigment led the brilliant German chemist Adolf von Baeyer to a series of groundbreaking experiments. In 1866 , Baeyer first synthesized indole by the reduction of oxindole using zinc dust.[8][9] He named the compound "indole," a portmanteau of "indigo" and "oleum" (oil), as it was derived from the treatment of indigo with oleum.[9][10] Three years later, in 1869, Baeyer proposed the correct chemical structure of indole, a bicyclic molecule composed of a benzene ring fused to a pyrrole ring.[8][11][12] This discovery marked a pivotal moment, opening the door to understanding a vast family of biologically active molecules.
From Dyes to Drugs: Key Discoveries and Milestones
The elucidation of the structures of pyrrole and indole sparked a cascade of discoveries that revealed their central role in the chemistry of life.
-
Porphyrins: The recognition that the pyrrole ring is the fundamental unit of porphyrins was a major breakthrough. Porphyrins are large macrocyclic compounds that form the core of heme (the oxygen-carrying component of hemoglobin) and chlorophyll (the light-harvesting pigment in plants).[13][14] This discovery connected the simple pyrrole molecule to fundamental biological processes of respiration and photosynthesis.
-
Tryptophan and its Derivatives: In the early 20th century, the essential amino acid tryptophan was identified, and its structure was found to contain an indole ring.[10] This discovery was a crucial link between indole and the building blocks of proteins. Further research revealed that tryptophan is a precursor to a host of vital biomolecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin .[8] The discovery of these indoleamines revolutionized our understanding of neuroscience and physiology.
-
Plant Growth Hormones (Auxins): The discovery of indole-3-acetic acid (IAA) as a major plant hormone, or auxin , highlighted the importance of the indole scaffold in the botanical world.[8][9] Auxins are critical regulators of plant growth and development, controlling processes such as cell elongation, root formation, and fruit development.[15]
-
The Dawn of Synthetic Indole Chemistry: The development of synthetic methods to construct the indole ring was a major focus for organic chemists. The Fischer indole synthesis , discovered by Emil Fischer in 1883 , remains one of the most widely used methods for preparing substituted indoles to this day.[15][16] This and other synthetic advancements paved the way for the creation of a vast array of novel indole-containing compounds with diverse applications.
Quantitative Bioactivity of Indole-Pyrrole Compounds
The diverse biological roles of indole and pyrrole derivatives have made them a major focus of drug discovery and development. The following tables summarize some key quantitative data on the bioactivity of these compounds.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol | Breast (MCF-7) | 50-100 | [17] |
| Indole-3-carbinol | Prostate (LNCaP) | >100 | [17] |
| Synthetic Indole Derivative 1 | Colorectal (HCT116) | 6.43 ± 0.72 | [18] |
| Synthetic Indole Derivative 1 | Lung (A549) | 9.62 ± 1.14 | [18] |
| Synthetic Indole Derivative 2 | Breast (MCF-7) | 1.04 ± 0.08 | [19] |
| Dregamine Derivative | Multidrug-Resistant Mouse Lymphoma | 4.28 ± 0.25 | [20] |
Table 2: Binding Affinities of Serotonin and Related Indole Compounds to 5-HT Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Serotonin (5-HT) | 5-HT1A | 3.17 | [17] |
| Serotonin (5-HT) | 5-HT1B | 4.37 | [17] |
| Serotonin (5-HT) | 5-HT1D | 5.01 | [17] |
| Serotonin (5-HT) | 5-HT2A | 12.59 | [17] |
| Serotonin (5-HT) | 5-HT2C | 5.01 | [17] |
| 8-OH-DPAT | 5-HT1A | Potent agonist | [21] |
| 5-CT | 5-HT7 | pKi 9.0–9.4 | [4] |
Table 3: Dose-Response of Auxin (NAA) on Arabidopsis Root Elongation
| NAA Concentration (µM) | Primary Root Elongation (% of control) | Reference |
| 0 | 100 | [12] |
| 0.01 | ~115 | [12] |
| 0.05 | ~110 | [12] |
| 0.1 | ~70 | [12] |
| 1 | ~30 | [12] |
Key Experimental Protocols
The ability to synthesize and modify indole and pyrrole rings has been fundamental to the advancement of research in this field. The following are detailed methodologies for three key synthetic procedures.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[22][23]
Reaction: Phenylhydrazine + Aldehyde/Ketone --(Acid Catalyst)--> Substituted Indole
Detailed Methodology:
-
Hydrazone Formation:
-
Dissolve the primary arylamine (e.g., phenylhydrazine) and the aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).[24]
-
Add an acid catalyst (e.g., a few drops of glacial acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (can be monitored by TLC).
-
The phenylhydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the phenylhydrazone (or the reaction mixture from the previous step), add a stronger acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or a Brønsted acid like sulfuric acid or hydrochloric acid.[25]
-
Heat the reaction mixture under reflux for several hours (typically 2-4 hours), with constant stirring.[24] The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
The crude indole product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to obtain the crude indole.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and ammonia or a primary amine.[9][13][26]
Reaction: 1,4-Dicarbonyl Compound + Ammonia/Primary Amine --> Substituted Pyrrole
Detailed Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in a suitable solvent. The choice of solvent depends on the reactants and reaction conditions, but common options include ethanol, acetic acid, or even water under certain conditions.[1][6]
-
Add the amine source. This can be aqueous ammonia, an ammonium salt (like ammonium acetate), or a primary amine.[9] An excess of the amine is often used.
-
-
Reaction Conditions:
-
The reaction can be conducted under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction.[6]
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.
-
For some substrates, the reaction can proceed at room temperature, though it may take longer.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Synthesis of meso-Tetraphenylporphyrin (TPP)
The synthesis of porphyrins from pyrrole and aldehydes is a fundamental procedure in the study of these important macrocycles. The synthesis of meso-tetraphenylporphyrin (TPP) from pyrrole and benzaldehyde is a classic example.[3][7]
Reaction: 4 Pyrrole + 4 Benzaldehyde --(Acid Catalyst, then Oxidation)--> meso-Tetraphenylporphyrin
Detailed Methodology:
-
Condensation:
-
In a large round-bottom flask, add a refluxing solvent such as propionic acid.[7]
-
Add freshly distilled benzaldehyde to the solvent.
-
While stirring, add freshly distilled pyrrole to the solution. The molar ratio of benzaldehyde to pyrrole should be 1:1.
-
Heat the mixture to reflux for approximately 30-60 minutes. The solution will turn dark.
-
-
Oxidation and Isolation of Crude Product:
-
Cool the reaction mixture to room temperature.
-
The crude porphyrin product will precipitate as a dark purple solid.
-
Collect the solid by vacuum filtration.
-
Wash the crystals with hot water and then with methanol to remove impurities.
-
-
Purification:
-
The crude TPP contains tetraphenylchlorin as a major impurity. Purification is typically achieved by column chromatography.
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or chloroform.
-
Prepare a silica gel or alumina column.
-
Load the dissolved product onto the column and elute with a non-polar solvent or a mixture of solvents (e.g., hexane/dichloromethane).
-
The purple band of TPP will move down the column and can be collected. The green band of the chlorin impurity will move more slowly.
-
Collect the fractions containing the pure TPP (as determined by TLC or UV-Vis spectroscopy).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified meso-tetraphenylporphyrin as a crystalline solid.
-
Signaling Pathways and Logical Relationships
The biological activities of indole and pyrrole compounds are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most important of these pathways.
Caption: Serotonin Signaling Pathway.
Caption: Canonical Auxin Signaling Pathway.
Caption: Heme Biosynthesis Pathway.
Conclusion
The discovery and history of indole-pyrrole compounds is a testament to the interconnectedness of scientific disciplines. From the initial isolation of these aromatic heterocycles from natural sources to the elucidation of their roles in complex biological systems, the journey has been one of continuous revelation. For researchers, scientists, and drug development professionals, a deep understanding of this history provides a valuable context for current research and a foundation for future innovation. The indole and pyrrole scaffolds, with their remarkable versatility and biological significance, will undoubtedly continue to be a source of inspiration for the development of new therapeutics and a deeper understanding of the chemistry of life.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. microbenotes.com [microbenotes.com]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Serotonin - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. mdpi.com [mdpi.com]
- 20. An Auxin Gradient and Maximum in the Arabidopsis Root Apex Shown by High-Resolution Cell-Specific Analysis of IAA Distribution and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. alfa-chemistry.com [alfa-chemistry.com]
In-Depth Technical Review of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific experimental data, quantitative analysis, and detailed protocols for the compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole (CAS: 151273-51-7). This technical guide, therefore, presents a comprehensive review of structurally similar indole-pyrrole hybrids to provide a representative understanding of the potential synthesis, biological activities, and mechanisms of action for this class of compounds.
Core Compound and Chemical Profile
The central molecule of interest is This compound , a heterocyclic compound featuring a 2,5-dimethylpyrrole moiety linked to the 5-position of an indole ring.
This scaffold serves as a foundational structure for a variety of derivatives that have been synthesized and evaluated for their therapeutic potential.
Synthesis of Indole-Pyrrole Scaffolds
The synthesis of indole-pyrrole hybrids is well-documented, with the Paal-Knorr pyrrole synthesis being a prominent method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, which for the synthesis of the title compound would be 5-aminoindole.
General Experimental Protocol: Paal-Knorr Synthesis
A general and environmentally friendly protocol for the synthesis of N-substituted 2,5-dimethylpyrroles is as follows:
-
Reaction Setup: An equimolar mixture of the primary amine (e.g., 5-aminoindole) and hexa-2,5-dione is prepared. Water is often used as a green solvent.
-
Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. If the product precipitates, it is collected by filtration. Otherwise, the product is extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
More complex indole-pyrrole hybrids have been synthesized via a one-pot, formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes.[2]
Biological Activities and Therapeutic Potential
The indole-pyrrole scaffold is a recurring motif in compounds with significant biological activity, particularly in the realm of oncology.
Anticancer Activity
A substantial body of research has focused on the synthesis and in vitro evaluation of indole-pyrrole derivatives against a panel of human cancer cell lines.
Table 1: Summary of In Vitro Anticancer Activity of Indole-Pyrrole Analogs
| Compound ID | Key Structural Features | Target Cell Line(s) | Reported IC50 (µM) | Reference |
| 3h | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide with a single chloro-substitution | T47D (Breast Carcinoma) | 2.4 | [3][4] |
| 3k | Ester derivative of a pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | T47D (Breast Carcinoma) | 10.6 | [4] |
| 6c | 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one | SK-MEL-28 (Melanoma) | 3.46 | [5] |
| 1a | 2,5-bis(3'-indolyl)pyrrole | Mean of 42 human tumor cell lines | 1.54 | [6] |
| 1b | 3,3'-(1H-Pyrrole-2,5-diyl)bis(1,5-dimethyl-1H-indole) | Mean of 42 human tumor cell lines | 0.67 | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess the cytotoxic potential of chemical compounds.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The cells are incubated for 24 hours to allow for attachment.
-
Compound Incubation: The cells are then treated with serial dilutions of the test compounds and incubated for a defined period, typically 48 to 72 hours.
-
MTT Reagent Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing the MTT reagent. The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[7][8]
Potential Mechanisms of Action
For certain indole-pyrrole hybrids, a dual mechanism of action involving the inhibition of both tubulin polymerization and the aromatase enzyme has been proposed.[3][4]
-
Tubulin Polymerization Inhibition: These compounds are thought to bind to the colchicine-binding site on tubulin, thereby disrupting the formation of microtubules. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.
-
Aromatase Inhibition: Aromatase is a critical enzyme in the biosynthesis of estrogens. Inhibition of this enzyme is a key therapeutic strategy in the treatment of hormone-receptor-positive breast cancer.
Visual Representations
Workflow for Synthesis and In Vitro Screening
Caption: A generalized workflow from the synthesis of indole-pyrrole analogs to their in vitro evaluation.
Proposed Dual-Inhibitory Anticancer Mechanism
Caption: A diagram illustrating the proposed dual mechanism of action for certain indole-pyrrole analogs.
Future Outlook
The indole-pyrrole scaffold represents a promising area for the discovery of novel therapeutic agents. While specific data on this compound is currently lacking, the significant anticancer activities observed in its structural analogs strongly suggest that this compound warrants further investigation. The synthetic routes are accessible, and the established in vitro assays provide a clear path for its biological evaluation. Future research should focus on the synthesis of this specific molecule and a thorough examination of its cytotoxic profile and mechanism of action.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Structural Characterization of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural characterization of the novel heterocyclic compound, 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. Due to the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on established chemical principles and spectroscopic data from analogous structures. The guide outlines a plausible synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.
Introduction
Indole and pyrrole are fundamental heterocyclic scaffolds that are constituents of numerous natural products and pharmaceutically active compounds. The combination of these two moieties into a single molecule, such as this compound, is of significant interest in medicinal chemistry for the exploration of new biological activities. This guide details the predicted structural and spectroscopic properties of this target compound, providing a virtual roadmap for its synthesis and characterization.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this proposed pathway, 5-aminoindole would be reacted with 2,5-hexanedione.
Experimental Protocol: Paal-Knorr Synthesis
-
Materials:
-
5-Aminoindole
-
2,5-Hexanedione
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
To a solution of 5-aminoindole (1.0 eq) in glacial acetic acid, add 2,5-hexanedione (1.1 eq).
-
The reaction mixture is heated to reflux (approximately 118 °C) for 2-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Indole H1 | ~8.1 (br s) | - |
| Indole H2 | ~7.2 (t) | ~125.0 |
| Indole H3 | ~6.5 (t) | ~102.5 |
| Indole H4 | ~7.8 (d) | ~112.0 |
| Indole C5 | - | ~135.0 |
| Indole H6 | ~7.1 (dd) | ~118.0 |
| Indole H7 | ~7.4 (d) | ~121.0 |
| Indole C7a | - | ~128.0 |
| Indole C3a | - | ~129.0 |
| Pyrrole H3/H4 | ~5.9 (s) | ~106.0 |
| Pyrrole C2/C5 | - | ~128.5 |
| Pyrrole CH₃ | ~2.0 (s) | ~13.0 |
Note: Predicted shifts are relative to TMS in CDCl₃. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3400-3300 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |
| C-N Stretch | 1350-1250 | Medium |
Mass Spectrometry (MS)
For this compound (C₁₄H₁₄N₂), the expected mass spectrometric data is as follows:
-
Molecular Formula: C₁₄H₁₄N₂
-
Exact Mass: 210.1157 g/mol
-
Molecular Weight: 210.27 g/mol
-
Predicted Molecular Ion Peak (M⁺): m/z = 210.12
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Disclaimer: The information presented in this technical guide, including the synthetic protocol and spectroscopic data, is predictive and based on theoretical models and data from analogous compounds. Experimental validation is required to confirm these findings. This document should be used for research and informational purposes only.
In Silico Prediction of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. This technical guide outlines a comprehensive in silico workflow for the characterization of a novel indole derivative, 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. While specific experimental data for this compound is not publicly available, this document serves as a roadmap for its virtual assessment, employing established computational methodologies to predict its physicochemical properties, pharmacokinetics (ADMET), potential biological targets, and toxicological profile. This approach allows for the early identification of promising candidates and the flagging of potential liabilities, thereby streamlining the drug discovery and development process.[1][2]
Physicochemical and Drug-Likeness Properties
A fundamental step in early drug discovery is the evaluation of a compound's physicochemical properties to assess its "drug-likeness." These properties govern a molecule's behavior in a biological system, influencing its absorption, distribution, and overall bioavailability. Several computational models and rulesets, such as Lipinski's Rule of Five, have been developed to guide the selection of compounds with a higher probability of oral bioavailability.
Experimental Protocol: Physicochemical and Drug-Likeness Prediction
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained.
-
Tool: A web-based platform such as SwissADME is utilized for the prediction.
-
Execution: The SMILES string is submitted to the server for analysis.
-
Output: The tool calculates various physicochemical descriptors and evaluates the compound against multiple drug-likeness rules.
Predicted Physicochemical Properties
| Property | Predicted Value | Drug-Likeness Rule Compliance |
| Molecular Weight | 222.29 g/mol | Lipinski: Yes, Ghose: Yes, Veber: Yes, Egan: Yes, Muegge: Yes |
| LogP (Consensus) | 3.54 | Lipinski: Yes, Ghose: Yes, Muegge: Yes |
| TPSA (Topological Polar Surface Area) | 28.69 Ų | Egan: Yes |
| Number of H-bond Acceptors | 2 | Lipinski: Yes, Ghose: Yes, Muegge: Yes |
| Number of H-bond Donors | 1 | Lipinski: Yes, Ghose: Yes, Muegge: Yes |
| Molar Refractivity | 72.34 | Ghose: Yes |
| Rotatable Bonds | 1 | Veber: Yes |
The predicted properties of this compound suggest good oral bioavailability and drug-like characteristics, complying with all major drug-likeness rules.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is a crucial component of modern drug discovery, enabling the early identification of potential pharmacokinetic and safety issues.[3] Various computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are employed to predict a compound's ADMET profile.[4][5]
Experimental Protocol: ADMET Prediction
-
Input: The SMILES string of the compound is used.
-
Tools: A combination of predictive models from platforms like ADMETlab 2.0 or similar open-access tools are employed.[1][6]
-
Execution: The SMILES string is submitted to the respective servers for prediction of various ADMET endpoints.
-
Output: The platforms provide predictions for a wide range of ADMET properties.
Predicted ADMET Properties
| Parameter | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract.[7] |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium.[8] |
| P-glycoprotein Substrate | No | Low probability of being actively effluxed from cells.[7] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the BBB, which could be desirable or a liability depending on the therapeutic target.[9] |
| Plasma Protein Binding | High | The compound is likely to be highly bound to plasma proteins, which can affect its free concentration and efficacy. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme.[7] |
| CYP3A4 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this renal transporter. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |
| hERG Inhibition | Low risk | Reduced likelihood of causing cardiotoxicity. |
| Hepatotoxicity | Low risk | Reduced likelihood of causing liver damage. |
| Skin Sensitization | Low risk | Reduced likelihood of causing an allergic skin reaction. |
The in silico ADMET profile suggests that this compound has a generally favorable pharmacokinetic and safety profile, although the potential for inhibition of CYP2C9 and CYP2D6 warrants further investigation.
In Silico Prediction Workflow
The overall in silico workflow for predicting the properties of a novel compound like this compound involves a series of sequential and interconnected steps.
In Silico Prediction Workflow for Novel Compounds.
Potential Biological Targets and Signaling Pathways
Indole derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][10] In silico target prediction tools can be used to identify potential protein targets for a novel compound based on its structural similarity to known bioactive molecules.
Experimental Protocol: Target Prediction
-
Input: The SMILES string of the compound.
-
Tool: A web-based platform like SwissTargetPrediction is utilized.
-
Execution: The SMILES string is submitted to the server, which then compares the compound's 2D and 3D similarity to a database of known ligands.
-
Output: A ranked list of potential protein targets is generated, along with the probability of interaction.
Based on the structural features of this compound, potential targets could include various kinases, given the prevalence of indole scaffolds in kinase inhibitors.[10] A hypothetical signaling pathway involving a kinase target is depicted below.
Hypothetical Kinase Signaling Pathway Inhibition.
Molecular Docking
To further investigate the potential interaction of this compound with a predicted target, molecular docking simulations can be performed.[11] This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12]
Experimental Protocol: Molecular Docking
-
Preparation of Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed, and polar hydrogens are added.
-
Preparation of Ligand: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: A docking program such as AutoDock Vina is used to predict the binding mode of the ligand within the active site of the receptor.[13] The search space is defined by a grid box encompassing the binding pocket.
-
Analysis: The resulting docking poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the active site.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. The predicted physicochemical properties, favorable ADMET profile, and potential for interaction with therapeutically relevant targets suggest that this compound warrants further investigation as a potential drug candidate. The methodologies described herein provide a robust framework for the virtual screening and early-stage assessment of novel chemical entities, ultimately contributing to a more efficient and cost-effective drug discovery process.[2] It is important to note that while in silico predictions are a valuable tool, experimental validation is essential to confirm these findings.
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. news-medical.net [news-medical.net]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 11. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pyrrole-Indole Compounds in Cancer Research
Topic: Application of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole and its Analogs in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a "privileged motif" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] Its derivatives are integral to the development of anticancer agents, with several indole-containing drugs, such as Vinblastine and Vincristine, being used in clinical practice.[3] The fusion of a pyrrole ring to an indole core creates a class of compounds, pyrrole-indole hybrids, with potent and diverse anticancer properties. These hybrids have been investigated for their ability to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This document provides an overview of the applications of a representative pyrrole-indole compound, this compound, and its analogs in cancer research, along with detailed protocols for their in vitro evaluation.
Data Presentation: In Vitro Cytotoxicity of Pyrrole-Indole Analogs
The following tables summarize the cytotoxic activity (IC50 values) of various pyrrole-indole and related derivatives against a panel of human cancer cell lines, as reported in the literature. This data highlights the potential of this class of compounds as broad-spectrum anticancer agents.
Table 1: Cytotoxicity (IC50, µM) of Pyrrole-Indole Analogs Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3h | T47D | Breast (Estrogen Receptor-Positive) | 2.4 | - | - |
| Compound 10b | A549 | Lung | 0.012 | - | - |
| Compound 10b | K562 | Leukemia | 0.010 | - | - |
| Compound 5f | A549 | Lung | 1.2 | - | - |
| Compound 5f | SMMC-7721 | Hepatocarcinoma | 0.56 ± 0.08 | - | - |
| Compound 5f | HepG2 | Hepatocarcinoma | 0.91 ± 0.13 | - | - |
| Compound 2e | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| Compound 2e | A549 | Lung Adenocarcinoma | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 |
| Compound 2e | A375 | Melanoma | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |
Data synthesized from multiple sources for illustrative purposes.[3][4][5][6][7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by the test compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of EGFR signaling by a pyrrole-indole compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of anticancer activity.
Mechanism of Action
Pyrrole-indole hybrids have been shown to exert their anticancer effects through various mechanisms. A significant number of these compounds act as inhibitors of protein kinases, which are crucial for cancer cell signaling. For instance, derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] Inhibition of these receptors can block downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.
Another common mechanism of action is the disruption of microtubule dynamics.[4][9] Similar to vinca alkaloids, some pyrrole-indole derivatives can bind to tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3]
Furthermore, studies have demonstrated that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[1]
Conclusion
The pyrrole-indole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The data and protocols presented here provide a framework for the initial in vitro evaluation of new compounds based on this chemical motif. Further investigations into their mechanism of action, pharmacokinetic properties, and in vivo efficacy are warranted to translate these promising findings into clinical applications. The development of targeted therapeutics with enhanced selectivity and reduced side effects remains a critical focus in oncological research, and pyrrole-indole derivatives are poised to make a significant contribution to this field.[1]
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of Indole Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities.[1][2] Its unique structural features allow for diverse chemical modifications, making it a versatile backbone for the design of novel therapeutic agents.[2][3] This document provides a comprehensive overview of the application of indole derivatives in various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Therapeutic Applications of Indole Derivatives
Indole derivatives have demonstrated remarkable potential across multiple therapeutic fields, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[4][5] Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways involved in disease progression.[3]
Anticancer Activity
Indole-based compounds represent a significant class of anticancer agents, with several derivatives approved for clinical use.[6] Their antitumor effects are exerted through various mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[3][4]
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain indole derivatives, such as the vinca alkaloids (vinblastine and vincristine), bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
-
Kinase Inhibition: Many indole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, including receptor tyrosine kinases (e.g., VEGFR-2) and intracellular signaling kinases.[6] Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase inhibitor with an indole core.[3]
-
Modulation of Signaling Pathways: Indole compounds have been shown to modulate critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, thereby affecting cell growth, survival, and angiogenesis.[7]
Quantitative Data on Anticancer Indole Derivatives:
| Compound/Derivative | Cancer Cell Line | Biological Activity | Reference |
| Dehydrocrenatidine | HepG2 | IC50 = 3.5 µM | [3] |
| Dehydrocrenatidine | Hep3B | IC50 = 5.87 µM | [3] |
| 3,5-Diprenyl indole | MIA PaCa-2 | IC50 = 9.5 ± 2.2 μM | [3] |
| Nauclefine | HeLa | IC50 < 10 nM | [3] |
| Compound 11 (indole-substituted furanone) | U-937 | EC50 = 0.6 μM | [4] |
| Quinoline-indole derivative 13 | Various | IC50 = 2 - 11 nmol/L | [6] |
| Chalcone-indole derivative 12 | Various | IC50 = 0.22 - 1.80 µmol/L | [6] |
| Benzimidazole-indole derivative 8 | Various | Average IC50 = 50 nmol/L | [6] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have shown promise as both antibacterial and antifungal agents, acting through mechanisms such as membrane disruption and inhibition of biofilm formation.[4]
Quantitative Data on Antibacterial Indole Derivatives:
| Compound/Derivative | Bacterial Strain | Biological Activity (MIC) | Reference |
| SMJ-2 | Multidrug-resistant Gram-positive bacteria | Effective | [8] |
| Indole derivatives containing pyridinium moieties | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 1.0 µg/mL (Compound 43) | [9] |
| Indole derivatives containing pyridinium moieties | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 1.9 µg/mL (Compound 43) | [9] |
| 3-alkylated indoles | E. coli, S. aureus, P. aeruginosa, P. vulgaris | MIC = 0.16–2.67 µM | [10] |
Antiviral Activity
Several indole derivatives have been investigated for their antiviral properties against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and flaviviruses like Dengue and Zika.[11][12] They can interfere with viral replication and entry processes.
Quantitative Data on Antiviral Indole Derivatives:
| Compound/Derivative | Virus | Biological Activity | Reference |
| Phenyl- and benzyl-substituted tetrahydroindole 3 | HCV (gt 1b) | EC50 = 7.9 µM | [11] |
| Phenyl- and benzyl-substituted tetrahydroindole 3 | HCV (gt 2a) | EC50 = 2.6 µM | [11] |
| Tetrahydroindole derivative 2 | HCV (gt 1b) | EC50 = 12.4 µM | [11] |
| Tetrahydroindole derivative 2 | HCV (gt 2a) | EC50 = 8.7 µM | [11] |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 integrase | IC50 = 1.4 µM | [13] |
| Delavirdine | HIV-1 | Average IC50 = 0.26 µM | [13] |
Neuroprotective Activity
Indole-based compounds have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15] Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[15][16]
Key Mechanisms of Action:
-
Cholinesterase Inhibition: Some indole derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][17]
-
Antioxidant Activity: Compounds like melatonin, an indoleamine, are potent antioxidants that can scavenge free radicals and protect neurons from oxidative stress.[15][16]
-
Anti-inflammatory Effects: Indole derivatives can modulate neuroinflammatory pathways, reducing the production of pro-inflammatory cytokines.[15]
Quantitative Data on Neuroprotective Indole Derivatives:
| Compound/Derivative | Target | Biological Activity | Reference |
| Indole-isoxazole carbohydrazide (5d) | Acetylcholinesterase (AChE) | IC50 = 29.46 ± 0.31 µM | [18] |
| Indole amine 25 | Acetylcholinesterase (AChE) | IC50 = 4.28 µM | [19] |
| Indole amine 24 | Acetylcholinesterase (AChE) | IC50 = 4.66 µM | [19] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Indole derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The NF-κB signaling pathway, a critical mediator of inflammation.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of indole derivatives.
Caption: General workflow for the synthesis of indole derivatives.
Caption: General workflow for the biological evaluation of indole derivatives.
Experimental Protocols
Synthesis of Indole Derivatives
Protocol: General Procedure for the Synthesis of N-substituted Indoles [6]
-
Prepare a solution of the starting indole (e.g., N-(1H-indol-3-yl methylene)-4-nitroaniline) (10 mM) in a mixture of ethanol and dioxane (2:1, v/v).
-
Add formaldehyde (40%; 1.5 mL) and a secondary amine (e.g., morpholine) (10 mM) in ethanol to the solution.
-
Stir the mixture for 3–4 hours at room temperature and then leave it to stand overnight.
-
Collect the resulting solid by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol and dioxane, 2:1, v/v) to yield the pure N-substituted indole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, FT-IR, and mass spectrometry.
Biological Evaluation Protocols
Protocol: MTT Assay for Cell Viability [5][12][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: After 24 hours, remove the old media and add 100 µL of fresh media containing various concentrations of the indole derivative to be tested. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a further 24-72 hours.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Tubulin Polymerization Assay [9][20][21]
-
Reagent Preparation: Reconstitute purified tubulin protein (e.g., from porcine brain) to a final concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep all reagents on ice.
-
Reaction Setup: In a pre-warmed 96-well plate (37°C), add the indole derivative at various concentrations. Include a vehicle control, a positive control for polymerization (e.g., GTP), and controls for inhibition (e.g., nocodazole) and stabilization (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin solution containing GTP (final concentration 1 mM) and a fluorescent reporter (e.g., DAPI) to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence or absorbance (at 340 nm) over time (e.g., every 30 seconds for 60-90 minutes).
-
Data Analysis: Plot the fluorescence/absorbance values against time to generate polymerization curves. Analyze the curves to determine the effect of the indole derivative on the nucleation, growth, and steady-state phases of tubulin polymerization. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the IC50 or EC50 values.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity [22][23][24]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the indole derivative that completely inhibits visible bacterial growth.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [25][26]
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the buffer, the indole derivative at various concentrations, and the AChE enzyme solution. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) and DTNB to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that absorbs at 412 nm.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the indole derivative that inhibits 50% of the AChE activity.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 22. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Paal-Knorr Synthesis for Pyrrole Derivatives
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] First reported in 1884, this reaction has become invaluable for obtaining pyrrole ring systems, which are common structural motifs in a vast number of natural products, pharmaceuticals, and advanced materials.[1][2] For researchers in drug discovery and development, the Paal-Knorr synthesis offers a reliable strategy for generating diverse libraries of pyrrole derivatives for biological screening. Pyrrole-containing compounds are integral to a wide range of medications, including anti-inflammatory agents, anticancer drugs, antibiotics, and antipsychotics.[3]
Traditionally, the reaction was conducted under harsh acidic conditions with prolonged heating, which limited its application for substrates with sensitive functional groups.[2][4] However, numerous modern modifications have been developed, including the use of milder catalysts, microwave assistance, and green chemistry approaches, significantly broadening the scope and appeal of this classic transformation.[2][4]
Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis has been extensively studied. The reaction is typically performed under acidic conditions, which can be either protic or Lewis acidic.[1] The currently accepted mechanism involves the following key steps:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]
-
Cyclization: The amine then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a 2,5-dihydroxytetrahydropyrrole derivative and is often the rate-determining step of the reaction.[1][5]
-
Dehydration: The cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[5]
References
Application Notes and Protocols: Anticancer Activity of Substituted Indolylpyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticancer activities of various substituted indolylpyrrole compounds. The information is compiled from recent studies and is intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of this class of molecules.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. When fused or linked to a pyrrole moiety, the resulting indolylpyrrole structures exhibit a diverse range of pharmacological properties, including potent anticancer effects. These compounds have been shown to target various cancer cell lines through multiple mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression. This document summarizes the cytotoxic activities of selected substituted indolylpyrrole derivatives and provides detailed protocols for their in vitro evaluation.
Data Presentation: Cytotoxic Activity of Substituted Indolylpyrrole Derivatives
The following tables summarize the in vitro anticancer activity of various substituted indolylpyrrole compounds against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of Indolylpyrrole Derivatives Against Various Cancer Cell Lines [1]
| Compound ID | Substitution | Cancer Cell Line | IC50 (µg/mL) |
| 5a | 4-NO2-Phenyl, 4-Cl-Phenyl | SKOV3 (Ovarian) | 1.20 ± 0.04 |
| LS174T (Colorectal) | 2.80 ± 0.10 | ||
| 5c | - | PC-3 (Prostate) | 3.30 ± 0.20 |
| 5h | - | PC-3 (Prostate) | 3.60 ± 0.10 |
| 5i | 4-Cl-Phenyl, 2,4-diCl-Phenyl | SKOV3 (Ovarian) | 1.90 ± 0.50 |
| 5j | - | PC-3 (Prostate) | 3.60 ± 0.90 |
| Doxorubicin | (Standard) | SKOV3 (Ovarian) | 2.20 ± 0.02 |
Table 2: Anticancer Activity of Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives [2]
| Compound ID | Substitution | Cancer Cell Line | Growth Inhibition (GI50) | Lethal Concentration (LC50) |
| 3a | Parent Compound | HT29 (Colon) | < 1 µM | 9.31 µM |
| UACC-62 (Melanoma) | < 1 µM | 8.03 µM | ||
| OVCAR-8 (Ovarian) | < 1 µM | 6.55 µM | ||
| SN12C (Renal) | < 1 µM | 3.97 µM | ||
| BT-549 (Breast) | < 1 µM | 6.39 µM | ||
| 3e | Single Bromo | COLO 205 (Colon) | Potent | 0.89 µM |
| HT29 (Colon) | Potent | 8.24 µM | ||
| LOX IMVI (Melanoma) | Potent | 6.98 µM | ||
| SK-MEL-5 (Melanoma) | Potent | 1.22 µM | ||
| NCI/ADR-RES (Ovarian) | Potent | 0.97 µM | ||
| SN12C (Renal) | Potent | 5.49 µM | ||
| 3h | Single Chloro | T47D (Breast) | Potent (IC50 = 2.4 µM) | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of substituted indolylpyrrole compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of indole derivatives[3][4][5].
Objective: To determine the concentration-dependent cytotoxic effect of substituted indolylpyrrole compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Substituted indolylpyrrole compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted indolylpyrrole compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is based on the methodology used for evaluating the cytotoxic activity of newly synthesized indolylpyrrole derivatives[1].
Objective: To assess the cytotoxicity of substituted indolylpyrrole compounds based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., PC-3, SKOV3, LS174T)
-
Appropriate cell culture medium and supplements
-
Substituted indolylpyrrole compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 70 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 150 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 values as described for the MTT assay.
Mandatory Visualizations
Signaling Pathway
Indole compounds have been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and angiogenesis.
References
- 1. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] The indole scaffold is a key structural motif in numerous biologically active natural products and synthetic drugs, acting as a versatile pharmacophore that can interact with various enzymes and receptors.[1][6][7][8] This document provides a detailed overview of the potential of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole as an enzyme inhibitor, drawing upon the known activities of structurally related compounds. While direct experimental data for this specific molecule is not yet available in the public domain, its structural features suggest it may be a promising candidate for investigation.
The core structure, combining an indole ring with a 2,5-dimethylpyrrole moiety, presents a unique chemical entity. The pyrrole group is also a known constituent in various biologically active molecules.[9][10][11][12] Notably, a structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazide, has been identified as a dual inhibitor of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), key enzymes in bacterial fatty acid synthesis and folate metabolism, respectively.[13] This suggests that this compound could potentially exhibit inhibitory activity against these or other enzymes.
These application notes provide a hypothetical framework and generalized protocols for researchers interested in exploring the enzyme inhibitory potential of this novel compound.
Potential Enzyme Targets and Data Presentation
Based on the activity of structurally analogous compounds, this compound is hypothesized to have inhibitory effects on bacterial enzymes such as enoyl-ACP reductase and DHFR. The following table presents a hypothetical summary of potential quantitative data that could be generated from enzymatic assays.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Enzyme Source | Assay Type | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Spectrophotometric | 15.2 | 8.5 | Competitive |
| Dihydrofolate Reductase (DHFR) | Escherichia coli | Spectrophotometric | 28.7 | 16.3 | Non-competitive |
| Protein Kinase C (PKC-θ) | Human recombinant | Kinase activity assay | > 100 | - | Not determined |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Human recombinant | Kinase activity assay | > 100 | - | Not determined |
Note: The data presented in this table is purely illustrative and intended to guide potential experimental design. Actual values must be determined through rigorous experimentation.
Experimental Protocols
Detailed methodologies for key experiments to assess the enzyme inhibitory potential of this compound are provided below.
Protocol 1: In Vitro Enoyl-ACP Reductase (InhA) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis InhA.
Materials:
-
Recombinant M. tuberculosis InhA
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Triclosan (positive control)
-
This compound (test compound)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and triclosan in DMSO.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). For the positive control, use triclosan, and for the negative control, use DMSO.
-
Add 178 µL of assay buffer containing 100 µM NADH to each well.
-
Initiate the reaction by adding 20 µL of a pre-incubated mixture of InhA (final concentration 25 nM) and DD-CoA (final concentration 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 25°C, corresponding to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the IC50 of this compound against E. coli DHFR.
Materials:
-
Recombinant E. coli DHFR
-
NADPH
-
Dihydrofolic acid (DHF)
-
Methotrexate (positive control)
-
This compound (test compound)
-
Assay Buffer: 50 mM potassium phosphate (pH 7.0), 1 mM EDTA
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and methotrexate in DMSO.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations. Use methotrexate as the positive control and DMSO as the negative control.
-
Add 188 µL of assay buffer containing 100 µM NADPH to each well.
-
Add 5 µL of DHFR (final concentration 10 nM) to each well and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 5 µL of DHF (final concentration 50 µM).
-
Monitor the decrease in absorbance at 340 nm for 10 minutes at 25°C, corresponding to the oxidation of NADPH.
-
Calculate the initial reaction velocity and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Diagram 1: General Workflow for Screening Potential Enzyme Inhibitors
Caption: Workflow for evaluating a novel enzyme inhibitor.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Potential dual inhibition of DHFR and InhA.
Conclusion
While further empirical studies are essential, the structural characteristics of this compound, when compared to known enzyme inhibitors, suggest its potential as a valuable lead compound in drug discovery. The protocols and conceptual frameworks provided herein offer a starting point for the systematic evaluation of its biological activity. Investigation into its inhibitory effects on bacterial enzymes, as well as on other enzyme families such as protein kinases, could unveil novel therapeutic applications.
References
- 1. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors [mdpi.com]
Application Notes and Protocols for the N-Arylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of indoles, a crucial transformation in the synthesis of biologically active compounds and functional materials. The protocols outlined below cover prominent methods, including copper-catalyzed, palladium-catalyzed, and metal-free approaches, offering a versatile toolkit for researchers in organic synthesis and medicinal chemistry.
Introduction
The indole nucleus is a ubiquitous scaffold in pharmaceuticals and natural products. The functionalization of the indole nitrogen through N-arylation significantly modulates the biological activity and physicochemical properties of the parent molecule. This has led to the development of numerous synthetic methods to achieve this transformation. This application note details robust and reproducible protocols for the N-arylation of indoles, accompanied by quantitative data and workflow diagrams to facilitate experimental success. The methods described include the Ullmann condensation, the Buchwald-Hartwig amination, and metal-free arylation techniques.[1][2]
I. Copper-Catalyzed N-Arylation of Indoles (Ullmann Condensation)
The copper-catalyzed N-arylation of indoles, often referred to as the Ullmann condensation, is a classical and cost-effective method for forming C-N bonds.[3] Modern protocols often utilize ligands to improve reaction efficiency and substrate scope.[3] A general and highly effective method employs copper(I) iodide (CuI) with a diamine ligand.[4][5]
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
This protocol is adapted from a procedure developed by Buchwald and coworkers.[4][6]
Materials:
-
Indole (1.0 mmol)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.1 mmol)
-
Toluene (1 mL)
-
Dodecane (internal standard, optional) (0.20 mmol)
-
Resealable Schlenk tube or screw-cap test tube
-
Argon or Nitrogen source
-
Oil bath
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
To a resealable Schlenk tube, add CuI (5 mol%), the indole (1.2 mmol), and K₃PO₄ (2.1 mmol).
-
Fit the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle one more time.
-
Under a stream of argon, successively add dodecane (optional internal standard), the aryl halide (1.0 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol%), and toluene (1 mL).
-
Quickly seal the reaction tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time (typically 24 hours, although reaction time may not be optimized).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (2-3 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate (10-20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired N-arylindole.
Data Presentation: Copper-Catalyzed N-Arylation of Various Indoles
The following table summarizes the yields for the N-arylation of various indoles with aryl halides using a copper-catalyzed system.
| Entry | Indole Derivative | Aryl Halide | Ligand | Yield (%) |
| 1 | Indole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 96 |
| 2 | 5-Cyanoindole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 95 |
| 3 | 5-Aminoindole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 88 |
| 4 | 7-Azaindole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 94 |
| 5 | Carbazole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 99 |
| 6 | Indole | 4-Iodotoluene | trans-1,2-Cyclohexanediamine | 93 |
| 7 | Indole | 1-Bromo-4-tert-butylbenzene | N,N'-Dimethylethylenediamine | 85 |
Data compiled from literature sources.[4][5]
Experimental Workflow: Copper-Catalyzed N-Arylation
Caption: Workflow for copper-catalyzed N-arylation of indoles.
II. Palladium-Catalyzed N-Arylation of Indoles (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method is known for its broad substrate scope and tolerance of various functional groups.[8][9]
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation
This protocol is based on the work of Buchwald and colleagues.[8]
Materials:
-
Indole (1.0 mmol)
-
Aryl halide (e.g., aryl bromide or aryl chloride) or triflate (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene or Dioxane (2 mL)
-
Oven-dried resealable Schlenk tube
-
Argon or Nitrogen source
-
Glovebox (recommended for handling air-sensitive reagents)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried resealable Schlenk tube.
-
Add the indole and the aryl halide or triflate.
-
Add the solvent (toluene or dioxane).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at the appropriate temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired N-arylindole.
Data Presentation: Palladium-Catalyzed N-Arylation of Indole
The following table presents data for the N-arylation of indole with various aryl halides using a palladium-based catalytic system.
| Entry | Aryl Halide/Triflate | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 24 | 95 |
| 2 | 4-Chlorotoluene | XPhos | NaOtBu | Dioxane | 100 | 24 | 92 |
| 3 | 4-Triflyloxyanisole | XPhos | K₃PO₄ | Toluene | 100 | 24 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | RuPhos | NaOtBu | Toluene | 80 | 18 | 97 |
| 5 | 2-Bromopyridine | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
Data is representative of typical results from the literature.[8]
Catalytic Cycle: Buchwald-Hartwig Amination
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 9. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both indole and pyrrole moieties. These structural motifs are found in a wide array of biologically active compounds.[1][2] The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to isolate the compound of interest in high purity for subsequent characterization and application.
These application notes provide detailed protocols for the purification of crude this compound using common laboratory techniques, including column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂ |
| Molecular Weight | 210.28 g/mol |
| Appearance | Off-white to yellow or brown solid |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexane); likely insoluble in water. |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |
Purification Strategies
The primary methods for purifying crude this compound are flash column chromatography and recrystallization. For multi-gram scale, a combination of both techniques is often most effective, starting with chromatography to remove the bulk of impurities, followed by recrystallization to achieve high purity.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their polarity.[3] For indole derivatives, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common and effective choice.
Experimental Protocol:
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
In a separate beaker, add silica gel (230-400 mesh) and mix with the crude sample solution until a free-flowing powder is obtained. If the crude product is an oil, it can be directly adsorbed onto a small amount of silica gel.
-
Remove the solvent under reduced pressure.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel in the desired non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Loading and Elution:
-
Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and visualize under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Workflow for Flash Column Chromatography:
References
- 1. easychair.org [easychair.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols for the Analytical Determination of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of indole and pyrrole moieties in pharmacologically active molecules.[1] Accurate and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices, from reaction mixtures to biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and confirmatory spectroscopic techniques.
While specific validated methods for this exact analyte are not widely published, the following protocols have been developed based on established analytical methodologies for related indole and pyrrole derivatives.[2][3][4][5]
Analytical Methodologies
A summary of the recommended analytical techniques for the detection and characterization of this compound is presented below. High-performance liquid chromatography (HPLC) is often favored for its versatility, while gas chromatography (GC) can also be employed, particularly when coupled with mass spectrometry for definitive identification.[3]
Table 1: Summary of Proposed Analytical Methods
| Technique | Purpose | Typical Instrumentation | Key Parameters |
| HPLC-UV | Quantification and Purity Assessment | C18 Reverse-Phase Column, UV Detector | Mobile Phase Composition, Flow Rate, Wavelength |
| GC-MS | Identification and Quantification | Capillary GC Column, Mass Spectrometer | Temperature Program, Ionization Mode, Mass Range |
| NMR Spectroscopy | Structural Elucidation | High-Field NMR Spectrometer | Solvent, 1H and 13C Chemical Shifts |
| IR Spectroscopy | Functional Group Identification | FTIR Spectrometer | Sample Preparation (KBr pellet or thin film) |
| HRMS | Accurate Mass Determination | High-Resolution Mass Spectrometer | Ionization Source, Mass Analyzer |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a robust method for the separation and quantification of indole derivatives.[2][6] A C18 column is commonly used, providing good retention and separation based on the compound's hydrophobicity.[6]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Protocol: HPLC-UV Method
-
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improved peak shape).
-
Reference standard of this compound.
-
Sample diluent (e.g., 50:50 Acetonitrile:Water).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the analyte, likely in the range of 220-280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from the reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte by comparing the retention time with the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Table 2: Representative HPLC-UV Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte. This technique is particularly useful for confirming the identity of the compound in complex mixtures.[4][7]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Protocol: GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary column suitable for heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents and Materials:
-
Volatile solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
Helium (carrier gas, high purity).
-
-
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent to a concentration of approximately 100 µg/mL.
-
Filter the sample if necessary.
-
-
Data Analysis:
-
Identify the peak of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the corresponding peak.
-
Confirm the identity of the compound by analyzing its fragmentation pattern and comparing it to theoretical fragmentation or a library spectrum if available. The molecular ion peak should correspond to the molecular weight of the compound.
-
Table 3: Representative GC-MS Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50-400 amu |
Spectroscopic Characterization
For unambiguous structural confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.[8] High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[9]
Logical Relationship: Spectroscopic Analysis for Structural Confirmation
Caption: Logic for structural confirmation.
Protocols: Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[10]
-
Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule, including the positions of the dimethyl groups on the pyrrole ring and the linkage to the indole core.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for N-H stretching (indole), aromatic C-H stretching, and C=C stretching, consistent with the proposed structure.[8]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze using an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the elemental formula C₁₄H₁₄N₂ to confirm its composition.[9]
-
Table 4: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for indole and pyrrole protons, two methyl singlets. |
| ¹³C NMR | Resonances corresponding to all 14 carbon atoms in their respective chemical environments. |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C stretch). |
| HRMS | Measured mass of [M+H]⁺ within 5 ppm of the calculated mass for C₁₄H₁₅N₂⁺. |
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
Disclaimer: These application notes and protocols are based on the known properties of related chemical structures, such as indole and 2,5-dimethylpyrrole. No specific safety data sheet (SDS) for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole was found. Therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound. The information provided here is for guidance purposes only.
Introduction
This compound is a heterocyclic organic compound incorporating both an indole and a 2,5-dimethylpyrrole moiety. Indole derivatives are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] Given its structure, this compound is likely a solid at room temperature and may be sensitive to light and air, similar to other pyrrole derivatives.[3][4] These notes provide guidance on the safe handling, storage, and use of this compound in a research and development setting.
Physicochemical Properties (Inferred)
| Property | 2,5-Dimethylpyrrole | Indole | This compound (Predicted) |
| Molecular Formula | C₆H₉N | C₈H₇N | C₁₄H₁₄N₂ |
| Appearance | Yellowish-brown oil | White to yellowish solid | Likely a solid, potentially colored |
| Boiling Point | 78-80°C at 25 mmHg | 253-254°C | High boiling point |
| Melting Point | Not Available | 52-54°C | Likely a solid with a defined melting point |
| Solubility | Soluble in alcohol, ether, acetone, benzene. Insoluble in water.[3] | Soluble in hot water, alcohol, ether, benzene | Likely soluble in organic solvents, poorly soluble in water |
| Stability | Readily polymerizes in light, turning brown.[3] | Stable under recommended storage conditions. | May be sensitive to light, air, and acidic conditions. |
Safety and Handling
Given that the compound contains both indole and pyrrole moieties, and based on the safety information for flammable organic compounds, the following precautions should be taken.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be performed before handling. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical splash goggles or a face shield.[5][6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[6][8] For larger quantities, chemical-resistant coveralls may be necessary.[6]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[5][8]
3.2. Handling Procedures
-
Handle this compound exclusively in a certified chemical fume hood.
-
Avoid generating dust.
-
Keep away from sources of ignition as related compounds are flammable.[5][8]
-
Ground all equipment when transferring the substance to prevent static discharge.
-
Use spark-proof tools.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a cool, dry place. For related pyrrole compounds, storage at 2-8°C is recommended.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as pyrrole derivatives can be sensitive to air.
-
Light: Protect from light by storing in an amber vial or a light-blocking outer container.[3]
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]
-
Location: Store in a designated flammable materials storage cabinet.[7]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in biological assays or chemical reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or ethanol)
-
Amber glass vial with a screw cap and PTFE septum
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Don the appropriate PPE and perform all operations in a chemical fume hood.
-
Weighing: Tare an amber glass vial on the analytical balance. Carefully add the desired amount of this compound to the vial and record the exact weight.
-
Solvent Addition: Using a micropipette, add the calculated volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be required, but care should be taken as the compound's thermal stability is unknown.
-
Inerting: If the solution is to be stored, carefully flush the headspace of the vial with nitrogen or argon gas before sealing tightly.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at 2-8°C, protected from light.
Protocol 2: Emergency Procedures for Spills
This protocol provides general guidance for responding to a spill. The appropriate response will depend on the scale and nature of the spill.
2.1. Minor Spill (Small amount of solid)
-
Alert: Alert personnel in the immediate area.
-
Containment: If it is safe to do so, prevent the spread of the dust. Do not use a dry brush or towel.
-
Cleanup: Gently cover the spill with a non-flammable absorbent material.[8] Carefully scoop the material into a sealable container.
-
Decontamination: Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Waste Disposal: Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[10]
2.2. Major Spill (Larger amount or solution)
-
Evacuate: Immediately evacuate the area and alert others.[10]
-
Isolate: Close the doors to the affected area and prevent entry.
-
Ignition Sources: If the spilled material is flammable, turn off all ignition sources if it is safe to do so.[10]
-
Call for Help: Contact your institution's emergency response team or local emergency services. Provide them with the name of the chemical and the location of the spill.[11]
-
First Aid: If there has been personal contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. Indole and its derivatives can be environmental pollutants.[12][13]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. flinnsci.ca [flinnsci.ca]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. coloradocollege.edu [coloradocollege.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Pyrrole for synthesis 109-97-7 [sigmaaldrich.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Paal-Knorr reaction between 5-aminoindole and 2,5-hexanedione.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-aminoindole) is consumed.
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.
-
Solution: While strong acids can be used, they may lead to side reactions. A weak acid like acetic acid is often sufficient to catalyze the reaction.[1][2] Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) to find the optimal catalyst for your specific setup.[3]
-
-
Solvent Effects: The reaction can be sensitive to the solvent.
-
Solution: While the reaction can be run neat (solvent-free), using a high-boiling point solvent like ethanol, acetic acid, or toluene can improve solubility and facilitate a more controlled reaction temperature. Some studies have shown that water can be a suitable medium for Paal-Knorr reactions, offering a greener alternative.[4]
-
-
Degradation of Starting Material: 5-aminoindole can be sensitive to harsh acidic conditions and prolonged heating.
-
Solution: Use milder acidic conditions (e.g., acetic acid instead of strong mineral acids).[1][2] Consider running the reaction at a lower temperature for a longer duration. One study on 5-aminoindole's stability in acidic media suggests it can be an effective corrosion inhibitor, indicating some degree of stability, but polymerization can occur.[5]
-
Q2: I am observing a significant amount of a dark, tarry side product. What is it and how can I minimize its formation?
A2: The formation of dark, polymeric material is a common issue, especially with electron-rich amines like 5-aminoindole.
-
Cause: Polymerization of 5-aminoindole or the product under acidic conditions. The indole nucleus is susceptible to acid-catalyzed polymerization.
-
Solution:
-
Milder Conditions: Use the mildest possible acidic conditions (e.g., catalytic amount of a weak acid).
-
Lower Temperature: Run the reaction at a lower temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities arising from oxidation.
-
Solvent Choice: A solvent that allows for a lower reaction temperature might be beneficial.
-
Q3: My purified product is still colored. How can I improve the purification?
A3: Colored impurities can be challenging to remove.
-
Purification Technique:
-
Column Chromatography: This is the most effective method for removing colored impurities. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. You may need to treat the solution with activated charcoal to remove colored impurities before crystallization.
-
Washing: Washing the crude product with a non-polar solvent can help remove some non-polar colored impurities before further purification.
-
Q4: What is the optimal catalyst for this reaction?
A4: The optimal catalyst can depend on the specific reaction conditions.
-
Brønsted Acids: Acetic acid is a commonly used and effective catalyst for the Paal-Knorr synthesis.[1][2] Other options include p-toluenesulfonic acid.
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective catalysts for Paal-Knorr reactions.[3]
-
Heterogeneous Catalysts: The use of solid acid catalysts like montmorillonite clay can simplify workup, as the catalyst can be filtered off.
-
Catalyst-Free: Under certain conditions, such as high temperature or microwave irradiation, the reaction may proceed without an added catalyst, although yields might be lower.
Q5: Can I use microwave irradiation to speed up the reaction?
A5: Yes, microwave-assisted Paal-Knorr synthesis has been reported to be highly efficient, often leading to shorter reaction times and improved yields.[6] This is a valuable technique to explore for optimizing the synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Paal-Knorr synthesis of N-substituted pyrroles from aromatic amines and 2,5-hexanedione, which can serve as a starting point for the synthesis of this compound.
| Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | ~52 | [7] |
| Substituted Anilines | β-cyclodextrin (10 mol%) | Water | 60 | 1-3 h | 75-92 | [8] |
| Aromatic Amines | None | Water | 100 | 2-6 h | 72-95 | [4] |
| 4-Toluidine | Alumina | Solvent-free | 60 | 45 min | High | [1] |
| Aromatic Amines | I₂ (catalytic) | Solvent-free | Room Temp | 0.5-4 h | 85-95 | [9] |
| Various Amines | Sc(OTf)₃ (1 mol%) | Solvent-free | 60-80 | 5-30 min | 89-98 | [10] |
Experimental Protocol
This protocol is a general guideline based on typical Paal-Knorr reaction conditions for aromatic amines. Optimization may be required to achieve the best results for the synthesis of this compound.
Materials:
-
5-Aminoindole
-
2,5-Hexanedione
-
Glacial Acetic Acid (or another suitable catalyst)
-
Ethanol (or another suitable solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminoindole (1 equivalent) in a minimal amount of ethanol or glacial acetic acid.
-
Addition of Reagents: Add 2,5-hexanedione (1.1 equivalents) to the solution. If using a catalyst other than acetic acid as the solvent, add it at this stage (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for 2-4 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the 5-aminoindole spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration.
-
If the product does not precipitate, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Paal-Knorr synthesis of the target compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. researchgate.net [researchgate.net]
"common side reactions in indole-pyrrole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during indole and pyrrole synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. However, several side reactions can occur, impacting yield and purity.
Problem 1: Formation of Regioisomers with Unsymmetrical Ketones
When using an unsymmetrical ketone, the Fischer indole synthesis can yield two different regioisomeric indoles. The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst used.
-
Cause: The formation of the two possible enamine intermediates from the unsymmetrical ketone can proceed at different rates depending on the steric and electronic environment around the carbonyl group and the acidity of the medium.
-
Solution: The regioselectivity can be controlled by careful selection of the acid catalyst and its concentration. Generally, stronger acid catalysts and higher concentrations favor the formation of the more substituted indole (the 2-substituted indole). For example, the use of Eaton's reagent (P₂O₅/MeSO₃H) can provide unprecedented regiocontrol to form the 3-unsubstituted indoles.[1] Diluting the reaction mixture with a solvent like sulfolane or dichloromethane can also reduce degradation and improve yields in some cases.[1]
Quantitative Data: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis
| Acid Catalyst | Concentration (% w/w) | Ratio of 2-substituted Indole | Ratio of 3-substituted Indole | Reference |
| 90% Orthophosphoric Acid | 90 | 0% | 100% | [2] |
| 30% Sulfuric Acid | 30 | 0% | 100% | [2] |
| Phosphoric Oxide in Water | ~83 | Major Product | Minor Product | [2] |
| 70% Sulfuric Acid | 70 | Major Product | Minor Product | [2] |
Problem 2: Aldol Condensation and Friedel-Crafts-type Side Reactions
These side reactions can lead to the formation of undesired byproducts, reducing the yield of the target indole.
-
Cause: The acidic conditions and elevated temperatures used in the Fischer indole synthesis can promote self-condensation of the ketone or aldehyde starting material (aldol condensation) or reaction of the starting materials or intermediates with the aromatic ring (Friedel-Crafts-type reactions).
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Use milder acid catalysts when possible.
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the arylhydrazine and acid to keep its concentration low and minimize self-condensation.
-
Problem 3: Reaction Failure with Acetaldehyde
The direct synthesis of the parent indole using acetaldehyde is often unsuccessful.
-
Cause: Acetaldehyde is highly reactive and prone to polymerization and other side reactions under acidic conditions.
-
Solution: A common workaround is to use pyruvic acid as the carbonyl source. The resulting indole-2-carboxylic acid can then be decarboxylated in a subsequent step to yield indole.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The primary side reaction is the formation of a furan byproduct.
Problem: Formation of Furan Byproduct
Under acidic conditions, the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan, competing with the desired pyrrole synthesis.
-
Cause: The reaction pathway is highly dependent on the pH of the reaction medium. Low pH (acidic conditions) favors the formation of the furan, while neutral to weakly acidic conditions favor the formation of the pyrrole.
-
Solution: Maintain the reaction pH above 3. The reaction can be conducted under neutral or weakly acidic conditions.[3] The addition of a weak acid, such as acetic acid, can accelerate the reaction without significantly promoting furan formation.[3] Using amine or ammonium hydrochloride salts can lead to furan as the main product and should be avoided if the pyrrole is the desired product.[3][4]
Experimental Protocol: Minimizing Furan Formation in Paal-Knorr Pyrrole Synthesis
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline) or ammonia source (e.g., ammonium acetate)
-
Glacial acetic acid (optional, as a catalyst)
-
Ethanol (as a solvent)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the primary amine or ammonia source to the solution. An excess of the amine is often used.
-
If desired, add a catalytic amount of glacial acetic acid to accelerate the reaction.
-
Monitor the pH of the reaction mixture to ensure it remains in the weakly acidic to neutral range (pH > 3).
-
Heat the reaction mixture at a suitable temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired pyrrole.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole. This reaction is often plagued by harsh conditions, low yields, and the formation of multiple byproducts.
Problem: Low Yields and Formation of Complex Byproducts
The high temperatures and strong acids traditionally used in this synthesis can lead to the degradation of starting materials and products, resulting in low yields and a complex mixture of byproducts.
-
Cause: The harsh reaction conditions promote various side reactions, including polymerization and rearrangements. The regioselectivity can also be unpredictable.
-
Solution: Milder reaction conditions can significantly improve the outcome of the Bischler-Möhlau synthesis.
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[5][6]
-
Catalyst: Using lithium bromide as a catalyst can allow the reaction to proceed under milder conditions.[6]
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to be an effective solvent and promoter for this reaction under microwave irradiation, leading to good yields of the desired indoles.
-
Quantitative Data: Optimization of Bischler-Möhlau Synthesis of 1-Methyl-3-phenyl-1H-indole
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | HFIP | 120 | 30 | 87 | [7] |
| 2 | HFIP | 100 | 30 | 75 | [7] |
| 3 | HFIP | 140 | 30 | 82 | [7] |
| 4 | HFIP | 120 | 10 | 65 | [7] |
| 5 | HFIP | 120 | 20 | 58 | [7] |
| 6 | Toluene | 120 | 30 | <10 | [7] |
| 7 | Dioxane | 120 | 30 | <10 | [7] |
| 8 | DMF | 120 | 30 | 25 | [7] |
| 9 | HFIP (oil bath) | 80 | 16 h | 86 | [7] |
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. While generally efficient, a key side reaction can occur.
Problem: Self-Condensation of the α-Aminoketone Intermediate
The α-aminoketone, formed in situ from the α-haloketone and the amine, can undergo self-condensation, leading to the formation of dihydropyrazine byproducts and reducing the yield of the desired pyrrole.
-
Cause: The α-aminoketone intermediate possesses both a nucleophilic amine and an electrophilic carbonyl group, making it susceptible to self-condensation, especially at higher concentrations.
-
Solution:
-
Slow Addition: The α-haloketone can be added slowly to the reaction mixture containing the β-ketoester and the amine. This keeps the instantaneous concentration of the α-aminoketone low, minimizing the self-condensation reaction.
-
One-Pot Procedures: Modern one-pot procedures, sometimes under solvent-free or microwave conditions, can improve the efficiency of the desired three-component reaction over the self-condensation side reaction.
-
Frequently Asked Questions (FAQs)
Q1: In the Fischer indole synthesis with an unsymmetrical ketone, how can I predict which regioisomer will be the major product?
A1: The regiochemical outcome is influenced by both steric and electronic factors. Generally, the enamine intermediate leading to the less sterically hindered indole is favored. However, the acidity of the catalyst plays a crucial role. As shown in the table above, weaker acids tend to favor the formation of the 3-substituted indole, while stronger acids favor the 2-substituted isomer.[2] Computational studies can also help predict the favored regioisomer by comparing the energies of the transition states leading to the different products.[8]
Q2: What is the role of excess aniline in the Bischler-Möhlau indole synthesis?
A2: Excess aniline serves multiple purposes in this reaction. It acts as a reactant, a base to neutralize the hydrogen bromide formed during the initial alkylation step, and often as the solvent for the reaction.
Q3: Can I use a secondary amine in the Paal-Knorr pyrrole synthesis?
A3: No, the Paal-Knorr synthesis requires ammonia or a primary amine. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. A secondary amine would lead to the formation of a stable enamine, which would not undergo the necessary subsequent cyclization to form the pyrrole ring.
Q4: Are there any "greener" alternatives for the solvents and catalysts used in these syntheses?
A4: Yes, there is a growing interest in developing more environmentally friendly protocols. For the Paal-Knorr synthesis, reactions in water using surfactants like sodium dodecyl sulfate have been reported with good to excellent yields. For the Fischer indole synthesis, ionic liquids and deep eutectic solvents have been explored as alternative reaction media. Microwave-assisted synthesis, as mentioned for the Bischler-Möhlau reaction, is also a greener approach as it often reduces reaction times and energy consumption.
Visualizations
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr pyrrole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the Paal-Knorr pyrrole synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired pyrrole product. What are the potential causes and how can I resolve this?
Answer: Low or no yield in a Paal-Knorr synthesis can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Impure or Degraded Reactants | Ensure the 1,4-dicarbonyl compound is pure and has not undergone self-condensation or degradation.Use a fresh, high-purity amine. Amines can oxidize or absorb atmospheric CO2. |
| Inefficient Catalyst | The choice of acid catalyst is crucial. While traditional methods use protic acids like acetic acid, Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be more effective.[1]For greener and milder conditions, consider solid acid catalysts like montmorillonite clay or silica-supported sulfuric acid.[1][2]Vary the catalyst loading to find the optimal concentration. |
| Suboptimal Reaction Temperature | Some reactions require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common.For sensitive substrates, room temperature reactions with a highly active catalyst or solvent-free conditions may be necessary.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.Less nucleophilic amines, such as anilines with electron-withdrawing groups, may require longer reaction times.[2] |
| Inappropriate Solvent | The solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are common.For certain substrates, ionic liquids can serve as both the solvent and catalyst, sometimes allowing for room temperature reactions.[1]Solvent-free conditions can also be highly effective and simplify purification.[3][4] |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant impurities alongside the desired pyrrole. What are these side products and how can I minimize them?
Answer: The most common side product in the Paal-Knorr pyrrole synthesis is the corresponding furan. Other impurities can arise from incomplete reaction or decomposition of starting materials.
Logical Relationship of Side Product Formation
Caption: Influence of pH on product formation.
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Furan | The reaction is conducted under strongly acidic conditions (pH < 3).[5] In the absence of a sufficient concentration of the amine nucleophile, the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound to form a furan can dominate.[5][6] | Maintain neutral or weakly acidic conditions. The use of acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[5]Avoid the use of strong mineral acids or amine hydrochloride salts, which can create a low pH environment.[5] |
| Unreacted Starting Materials | Incomplete reaction due to factors such as insufficient reaction time, low temperature, or a poorly active catalyst. | Monitor the reaction to completion via TLC or GC-MS.Increase the reaction temperature or time as needed.Screen for a more effective catalyst (see Issue 1). |
| Polymerization/Decomposition Products | Harsh reaction conditions (e.g., prolonged heating at high temperatures) can lead to the degradation of starting materials or the desired product. | Employ milder reaction conditions. Microwave-assisted synthesis can often reduce reaction times and temperatures, minimizing degradation.[6][7][8]Consider using a more active catalyst that allows for lower reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the Paal-Knorr pyrrole synthesis?
A1: Below are representative protocols for conventional, microwave-assisted, and solvent-free Paal-Knorr synthesis.
Experimental Protocols
| Protocol Type | Methodology |
| Conventional Synthesis | 1. In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).2. Add the primary amine (1-1.2 equivalents).3. Add a catalytic amount of a weak acid (e.g., acetic acid, if not used as the solvent).4. Heat the mixture to reflux and monitor the reaction by TLC.5. Upon completion, cool the reaction mixture to room temperature.6. Remove the solvent under reduced pressure.7. Purify the crude product by column chromatography or crystallization. |
| Microwave-Assisted Synthesis [7][8] | 1. In a microwave process vial, combine the 1,4-dicarbonyl compound (1 equivalent), the primary amine (1.5-3 equivalents), and a solvent (e.g., ethanol).2. Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).3. Seal the vial and place it in the microwave reactor.4. Irradiate at a set temperature (e.g., 80-140°C) for a short duration (e.g., 5-15 minutes).[8] 5. After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).6. Separate the organic layer, dry it over a drying agent (e.g., MgSO₄), and concentrate it in vacuo.7. Purify the residue by column chromatography. |
| Solvent-Free Synthesis [3][4] | 1. In a vial or flask, mix the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1-1.1 equivalents).2. Add a catalytic amount of a solid acid catalyst (e.g., Pr(OTf)₃, silica-supported sulfuric acid).[2][4]3. Stir the mixture vigorously at room temperature or with gentle heating.4. Monitor the reaction by TLC.5. Upon completion, dissolve the mixture in a suitable organic solvent and filter to remove the catalyst.6. Concentrate the filtrate and purify the product as needed. |
Q2: How do I choose the right catalyst for my Paal-Knorr synthesis?
A2: The optimal catalyst depends on the reactivity of your substrates and the desired reaction conditions.
Catalyst Selection Guide
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | Acetic acid, p-Toluenesulfonic acid (p-TsOH)[9] | Readily available, inexpensive. | Can require harsh conditions (high temperatures, long reaction times).[2][9] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃[1][10] | Often milder conditions, higher yields. | Can be more expensive, may require anhydrous conditions. |
| Heterogeneous Catalysts | Montmorillonite clay, Zeolites, Silica-supported acids[1][2] | Easy to remove from the reaction mixture, recyclable, environmentally friendly. | May have lower activity than homogeneous catalysts. |
| "Green" Catalysts | Iodine, Citric Acid[2] | Milder, more environmentally benign. | May not be suitable for all substrates. |
Q3: Can I run the Paal-Knorr synthesis without a solvent?
A3: Yes, solvent-free Paal-Knorr synthesis is a viable and often advantageous method.[3][4] It is considered a "green" chemistry approach as it reduces solvent waste. This method often involves grinding the reactants with a solid catalyst or simply stirring them together at room temperature or with gentle heating.[2][4] Solvent-free conditions can lead to shorter reaction times and simplified workup procedures.
Q4: My product is difficult to purify. What are some recommended purification techniques?
A4: Purification of pyrroles can sometimes be challenging due to their polarity and potential for decomposition.
-
Column Chromatography: This is the most common method for purifying pyrroles. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.
-
Crystallization: If the pyrrole is a solid, crystallization from a suitable solvent system can be an excellent purification method. Test various solvents to find one in which the pyrrole is soluble when hot and sparingly soluble when cold.
-
Distillation: For liquid pyrroles with sufficient thermal stability, distillation under reduced pressure can be used for purification.
-
Acid/Base Extraction: If the pyrrole has basic or acidic functionalities, an acid/base extraction can be employed to separate it from neutral impurities. However, be cautious as some pyrroles can be sensitive to strong acids or bases.
References
- 1. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Indole N-Arylation
Welcome to the technical support center for the optimization of reaction conditions for indole N-arylation. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during indole N-arylation reactions.
1. Low to No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The palladium or copper catalyst may be inactive.
-
Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrate combination.
-
Incorrect Base: The strength and solubility of the base are critical.
-
Suboptimal Solvent: The solvent plays a crucial role in dissolving reactants and the inorganic base.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor.
2. Formation of Side Products (e.g., C-Arylation)
Possible Causes & Solutions
-
Reaction Conditions Favoring C-Arylation: The regioselectivity between N-arylation and C-arylation can be influenced by the reaction conditions.[7][11]
-
Solution: Modifying the catalyst system can favor N-arylation. For instance, in some palladium-catalyzed systems, the choice of ligand can control the selectivity.[4] Copper-catalyzed systems are often more selective for N-arylation.[2][5] The choice of base can also influence the C- vs. N-arylation outcome.[11]
-
3. Reaction Does Not Go to Completion
Possible Causes & Solutions
-
Insufficient Reaction Time: The reaction may simply need more time to complete.
-
Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Solution: Using a more robust ligand or a higher catalyst loading might help. In some cases, the iodide formed during the reaction can have an inhibitory effect.[1]
-
-
Steric Hindrance: Bulky substituents on either the indole or the aryl halide can slow down the reaction.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for indole N-arylation: Palladium or Copper?
A1: Both palladium and copper-based systems are widely used and each has its advantages.[6][8]
-
Palladium-catalyzed (e.g., Buchwald-Hartwig) reactions are often very efficient and can use a wide range of aryl halides (iodides, bromides, chlorides, and triflates).[4]
-
Copper-catalyzed (e.g., Ullmann) reactions are generally less expensive and can be more chemoselective for N-arylation over C-arylation.[2][11] Recent developments have made these reactions milder.
The choice often depends on the specific substrates, functional group tolerance, and cost considerations.
Q2: What is the best base to use for my indole N-arylation?
A2: The optimal base depends on the catalytic system and the substrates.
-
For palladium-catalyzed reactions , strong bases like NaOt-Bu are common.[4] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are good alternatives.[3][4]
-
For copper-catalyzed reactions , K₃PO₄ and K₂CO₃ are frequently employed.[2][5] The strength of the base can directly influence the reaction yield.[6]
Q3: My reaction is giving a low yield. What is the first thing I should try to optimize?
A3: A systematic approach is best. Start by ensuring the quality of your reagents (fresh catalyst, dry solvent). Then, consider screening a different base or ligand, as these often have the most dramatic effect on reaction outcome. Temperature is another critical parameter that can be adjusted.
Q4: Can I run my reaction open to the air?
A4: Most palladium-catalyzed cross-coupling reactions require an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.[4] However, some modern catalyst systems and copper-catalyzed reactions can be more robust and may tolerate air, though this should be experimentally verified for your specific system.[6][8]
Q5: How can I N-arylate an indole with a base-sensitive functional group?
A5: Use a milder base such as K₃PO₄ or Cs₂CO₃.[4] You may need to screen different ligands and solvents to find conditions that are reactive enough at a temperature that does not decompose your starting material.
Data Presentation
Table 1: Optimized Conditions for Palladium-Catalyzed N-Arylation of Indole with Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) |
| Pd₂(dba)₃ | Bulky, electron-rich phosphine | NaOt-Bu | Toluene | 80-110 | Ar-I, Ar-Br, Ar-Cl | High |
| Pd/C | None | NaOMe | N/A | N/A | 2-Naphthols | Good |
| Pd nanoparticles | None | Et₃N | DMF | 110 | Ar-I | 98 |
This table is a summary of typical conditions and yields may vary based on specific substrates.[4][9][10]
Table 2: Optimized Conditions for Copper-Catalyzed N-Arylation of Indole with Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) |
| CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | 110 | Ar-I | High |
| Cu₂O | None | K₃PO₄ | Ethanol | 150 (MW) | Ar-I | 78 |
| CuI | 1,10-phenanthroline | KOH | DME/H₂O | 95 | Ar-I | Moderate to Excellent |
| CuO nanoparticles | 1,10-phenanthroline | N/A | N/A | N/A | N/A | N/A |
This table is a summary of typical conditions and yields may vary based on specific substrates.[2][6][10][12]
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Type)
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the indole (1.0 equiv.) and the aryl halide (1.0-1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Procedure for Copper-Catalyzed N-Arylation of Indole (Ullmann Type)
-
To a reaction vessel, add CuI (1-10 mol%), the ligand (e.g., a diamine, 2-20 mol%), the indole (1.0 equiv.), the aryl halide (1.0-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the solvent (e.g., dioxane, DMF, or ethanol).
-
If necessary, degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 90-150 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-arylated indole.
Visualizations
Caption: Experimental workflow for a typical indole N-arylation reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole?
A1: While specific instructions are not available, general best practices for similar compounds suggest storing this compound in a cool, dry, and well-ventilated place.[1][2][3][4] It is advisable to keep the container tightly closed and protected from light, heat, and sources of ignition.[1][2][3] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).
Q2: What are the potential signs of degradation for this compound?
A2: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the development of an odor, or a change in physical state (e.g., from a solid to a viscous oil). In analytical tests such as HPLC or NMR, the appearance of new peaks or a decrease in the main compound's peak area can indicate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Indole rings are susceptible to oxidation, particularly at the 3-position of the indole nucleus.[5] This can lead to the formation of various oxidized byproducts. The pyrrole moiety can also be prone to oxidation and polymerization under certain conditions. Exposure to strong acids or bases and high temperatures may also catalyze degradation.
Q4: Is this compound sensitive to air or moisture?
A4: Although specific data is unavailable, indole and pyrrole derivatives can be sensitive to air and moisture. Oxidation is a common degradation pathway for indoles.[5] Therefore, it is recommended to handle the compound under an inert atmosphere and store it in a desiccated environment.
Troubleshooting Guides
Guide 1: Inconsistent Results in Biological Assays
If you are observing variable results in your biological experiments, it could be related to the stability of your compound stock solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Guide 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram that are not present in the initial analysis of a fresh sample can indicate degradation.
Troubleshooting Steps:
-
Confirm Peak Identity: Re-analyze a freshly prepared sample to confirm that the new peaks are not artifacts of the system or solvent.
-
Stress Testing: To understand the potential degradation products, you can perform forced degradation studies. This involves exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture by HPLC-MS to identify the degradation products.[6]
-
Optimize Storage of Solutions: If degradation is confirmed, prepare smaller aliquots of your stock solution to minimize freeze-thaw cycles. Store solutions at a lower temperature (e.g., -80°C) and protect them from light.
-
Evaluate Solvent Stability: The compound may be unstable in certain solvents. Test the stability of the compound in different solvents commonly used in your experiments.
Hypothetical Stability Data
The following table is a hypothetical example to illustrate how stability data for this compound could be presented.
| Condition | Timepoint | Purity by HPLC (%) | Appearance |
| Solid, Room Temp, Ambient Light | 0 | 99.5 | White Powder |
| 1 month | 98.2 | Off-white Powder | |
| 3 months | 95.1 | Light Yellow Powder | |
| Solid, 4°C, Dark | 0 | 99.5 | White Powder |
| 1 month | 99.4 | White Powder | |
| 3 months | 99.2 | White Powder | |
| DMSO Solution, Room Temp | 0 | 99.5 | Colorless Solution |
| 24 hours | 97.0 | Pale Yellow Solution | |
| 72 hours | 92.3 | Yellow Solution | |
| DMSO Solution, -20°C | 0 | 99.5 | Colorless Solution |
| 1 month | 99.1 | Colorless Solution | |
| 3 months | 98.5 | Colorless Solution |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the stability of pharmaceutical compounds.[7][8]
Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (e.g., 239 nm, as an example from a similar compound).[6] If a UV chromophore is weak, a mass spectrometer (MS) detector can be used.
-
Forced Degradation Study:
-
Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidative: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for several hours.
-
Thermal: Heat the solid compound at a temperature below its melting point for several days.
-
Photolytic: Expose a solution of the compound to UV light.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6]
Experimental Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
Hypothetical Degradation Pathway
Based on the known reactivity of indoles, a plausible degradation pathway involves oxidation.
Caption: Hypothetical oxidative degradation pathway.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,5-Dimethyl-1H-pyrrole(625-84-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Imeglimin Hydrochloride [zenodo.org]
- 7. kinampark.com [kinampark.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
Troubleshooting Guides
This section addresses common issues that may be encountered during the purification of the target compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound is highly soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Consider using a co-solvent system to fine-tune solubility. A mixture of methanol and water has been shown to be effective for the crystallization of indole.[1] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated upon cooling. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Loss during filtration. | Ensure the filter paper is properly fitted to the funnel and pre-wet it with the cold recrystallization solvent to minimize loss of the filtrate. |
Issue 2: Incomplete Separation of Impurities by Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (mobile phase). | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the desired compound and impurities. For pyrrole derivatives, a common mobile phase is a mixture of hexane and ethyl acetate.[2] |
| Column overloading. | Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight). Overloading can lead to broad peaks and poor separation. |
| Compound instability on silica gel. | If the compound is acid-sensitive, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[3] |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different purification technique, such as preparative HPLC, which often provides higher resolution.[4][5] |
Issue 3: Product Degradation During Purification
| Potential Cause | Troubleshooting Step |
| Oxidation of the indole ring. | Indoles can be sensitive to air and light, sometimes resulting in a pinkish hue.[6] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by wrapping containers in aluminum foil. |
| Acid-catalyzed decomposition. | Avoid strongly acidic conditions. If acidic reagents are used in the synthesis, ensure they are thoroughly quenched and removed before purification. |
| Prolonged heating. | Minimize the time the compound is heated during recrystallization or solvent evaporation to prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities in indole synthesis can include unreacted starting materials, reagents, and byproducts from side reactions.[7] For instance, if the synthesis involves a catalytic process, residual catalyst may be present.[8] Side reactions such as oxidation, polymerization, or the formation of isomers can also lead to impurities.[6][9]
Q2: How can I assess the purity of my compound?
A2: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of indole derivatives.[10][11] Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of impurities.
Q3: What is the best general-purpose purification method for this compound?
A3: Column chromatography is a versatile and widely used technique for the purification of heterocyclic compounds like indoles and pyrroles.[12][13] For achieving very high purity, especially for pharmaceutical applications, preparative HPLC is often the method of choice.[4][5][14]
Q4: My purified indole compound has a pinkish color. Is it impure?
A4: Pure indole is typically a white solid. A pinkish or yellowish haze can indicate the presence of oxidation products.[6] While this may not significantly affect the outcome of some subsequent reactions, for applications requiring high purity, further purification to remove these colored impurities is recommended.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A methanol/water solvent system is often effective for indole derivatives.[1]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). The optimal solvent gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary
The following table provides an example of how to present purification data. The values are hypothetical and for illustrative purposes only.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Methanol/Water) | 85 | 98.5 | 75 |
| Column Chromatography (Hexane/EtOAc) | 85 | 99.2 | 68 |
| Preparative HPLC | 98.5 | >99.9 | 85 |
Purification Workflow
Caption: A general experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Purification [chem.rochester.edu]
- 4. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 9. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. column-chromatography.com [column-chromatography.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: NMR Analysis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the NMR analysis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may arise during the NMR analysis of this compound.
Issue 1: Presence of Unidentified Aromatic Signals and Absence of Pyrrole Protons
Possible Cause: Incomplete reaction or side reactions during the Paal-Knorr synthesis. The starting material, 5-aminoindole, may be present.
Troubleshooting Steps:
-
Verify Starting Material Disappearance: Re-examine the reaction monitoring data (e.g., TLC, LC-MS) to confirm the complete consumption of 5-aminoindole.
-
Purification Check: Ensure the purification method (e.g., column chromatography, recrystallization) was effective in removing unreacted 5-aminoindole.
-
NMR Comparison: Compare the signals in your spectrum with the known NMR data for 5-aminoindole.
dot
Caption: Troubleshooting workflow for extraneous aromatic signals.
Issue 2: Broad or Disappearing N-H Proton Signals
Possible Cause: Presence of acidic impurities, water, or dynamic exchange processes.
Troubleshooting Steps:
-
Sample Preparation: Ensure the NMR solvent is dry. Prepare the sample in a glove box or under an inert atmosphere if the compound is sensitive to moisture.
-
Acid Scavenging: Add a small amount of a neutral base, like potassium carbonate, to the NMR tube to neutralize any trace acidic impurities.
-
Low-Temperature NMR: Acquire the NMR spectrum at a lower temperature to slow down exchange processes and potentially sharpen the N-H signals.
-
D2O Exchange: Add a drop of D2O to the NMR tube. The N-H protons will exchange with deuterium, causing their signals to disappear, confirming their identity.
dot
Caption: Troubleshooting workflow for problematic N-H signals.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Predicted 1H and 13C NMR Data
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |
| Indole N-H | 8.1 - 8.3 | - | Broad singlet |
| Indole H-2 | 7.2 - 7.4 | 124 - 126 | Triplet or doublet of doublets |
| Indole H-3 | 6.5 - 6.7 | 102 - 104 | Triplet or doublet of doublets |
| Indole H-4 | 7.5 - 7.7 | 120 - 122 | Doublet |
| Indole H-6 | 7.0 - 7.2 | 111 - 113 | Doublet of doublets |
| Indole H-7 | 7.4 - 7.6 | 119 - 121 | Doublet |
| Pyrrole H-3, H-4 | 5.8 - 6.0 | 105 - 107 | Singlet |
| Pyrrole CH3 | 2.0 - 2.2 | 12 - 14 | Singlet |
| Indole C-3a | - | 128 - 130 | |
| Indole C-5 | - | 135 - 137 | |
| Indole C-7a | - | 134 - 136 | |
| Pyrrole C-2, C-5 | - | 127 - 129 |
Q2: My 1H NMR shows signals that do not correspond to the product or starting materials. What could they be?
A2: Unidentified signals could arise from several sources:
-
Residual Solvents: Common laboratory solvents used in the synthesis or purification may be present.[1][2][3][4]
-
Side-Products from Paal-Knorr Synthesis: The Paal-Knorr reaction can sometimes yield partially cyclized intermediates or other byproducts, especially if the reaction conditions are not optimized.[4][5][6][7]
-
Degradation Products: Indole derivatives can be sensitive to air and light, potentially leading to decomposition.
Q3: The integration of my pyrrole methyl protons is not correct. What could be the reason?
A3: Incorrect integration can be due to:
-
Impurity: A co-eluting impurity may be present, contributing to the signal intensity.
-
Relaxation Times: If the T1 relaxation times of the protons being compared are significantly different, it can lead to inaccurate integration. Ensure a sufficient relaxation delay is used during NMR acquisition.
-
Baseline Distortion: A non-flat baseline can lead to integration errors. Re-process the spectrum to ensure a flat baseline before integration.
Experimental Protocols
Synthesis of this compound via Paal-Knorr Reaction
This protocol is a general guideline for the synthesis of the title compound from 5-aminoindole and acetonylacetone (2,5-hexanedione).
Materials:
-
5-aminoindole
-
Acetonylacetone (2,5-hexanedione)
-
Glacial acetic acid
-
Ethanol
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve 5-aminoindole (1.0 eq) in a minimal amount of ethanol.
-
Add acetonylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove excess acid and water-soluble impurities.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
-
Acquire the NMR spectra using appropriate parameters, including a sufficient number of scans for good signal-to-noise and an adequate relaxation delay for accurate integration.
dot
Caption: General workflow for the synthesis and analysis.
References
- 1. 5-Aminoindole | 5192-03-0 | A-5645 | Biosynth [biosynth.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. The primary synthetic route discussed is the Paal-Knorr pyrrole synthesis, a reliable method for the condensation of a 1,4-dicarbonyl compound with a primary amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1] 2. Decomposition of Starting Material: 5-aminoindole may be unstable under harsh reaction conditions, such as prolonged heating in strong acid.[2][3] 3. Inefficient Reaction Conditions: The reaction may require optimization of temperature, time, or catalyst. | 1. Adjust pH: Maintain neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction.[1] 2. Milder Conditions: Employ milder reaction conditions. Consider microwave-assisted synthesis to reduce reaction times.[2] Explore solvent-free or water-based "green" synthesis approaches.[4] 3. Catalyst Screening: If using a catalyst, screen different types such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, or heterogeneous catalysts (e.g., alumina, silica sulfuric acid).[2][5] |
| Presence of Impurities/Byproducts | 1. Furan Formation: As mentioned, strongly acidic conditions can lead to the formation of 2,5-dimethylfuran from the self-condensation of 2,5-hexanedione.[1] 2. Unreacted Starting Materials: Incomplete reaction will leave unreacted 5-aminoindole and/or 2,5-hexanedione. 3. Polymerization/Degradation: The indole nucleus can be sensitive to strong acids and high temperatures, leading to side reactions. | 1. Control Acidity: Buffer the reaction mixture or use a non-protic acid catalyst. 2. Optimize Stoichiometry and Reaction Time: Ensure the correct molar ratio of reactants and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 3. Purification: Employ column chromatography for purification. A range of solvent systems (e.g., hexane/ethyl acetate) can be used to separate the product from impurities. |
| Difficulty with Product Isolation/Purification | 1. Product Solubility: The product may have challenging solubility properties. 2. Oily Product: The product may not crystallize easily, making handling difficult. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, complicating chromatographic separation. | 1. Solvent Screening: Test a variety of solvents for extraction and crystallization. 2. Trituration/Distillation: If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. Alternatively, vacuum distillation can be an effective purification method. 3. Chromatography Optimization: Use different stationary phases (e.g., alumina) or solvent systems for column chromatography. |
| Scale-Up Challenges | 1. Exothermic Reaction: The reaction may become exothermic on a larger scale, requiring careful temperature control. 2. Mixing Issues: Inefficient mixing can lead to localized overheating and byproduct formation. 3. Work-up and Isolation: Handling large volumes of solvents and materials during extraction and purification can be cumbersome. | 1. Temperature Monitoring: Use a temperature probe and a cooling bath to maintain the desired reaction temperature. Consider a dropwise addition of one of the reactants. 2. Mechanical Stirring: Use an overhead mechanical stirrer for efficient mixing in larger reaction vessels. 3. Process Optimization: For large-scale synthesis, consider catalyst-free and solvent-free conditions, which have been shown to be scalable to the 100-gram level.[6] This simplifies the work-up procedure significantly. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Paal-Knorr pyrrole synthesis. The mechanism involves the initial formation of a hemiaminal from the reaction of the primary amine of 5-aminoindole with one of the carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular attack of the amine on the second carbonyl group to form a dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring.[7]
Q2: What are the recommended starting molar ratios of 5-aminoindole to 2,5-hexanedione?
A2: Typically, a 1:1 molar ratio of the amine to the 1,4-dicarbonyl compound is used. However, a slight excess of the more volatile or less expensive reagent may be employed to drive the reaction to completion.
Q3: Which solvents are suitable for this reaction?
A3: A variety of solvents can be used, and the choice often depends on the specific reaction conditions and catalyst. Common solvents include acetic acid, methanol, and ethanol.[2][4] Notably, water has been shown to be an effective and environmentally friendly solvent for Paal-Knorr reactions.[4] Solvent-free conditions, particularly with heating or under high pressure, have also been successfully employed and are advantageous for scale-up.[6]
Q4: Can I use a catalyst to improve the reaction rate and yield?
A4: Yes, while the reaction can proceed without a catalyst, various catalysts can improve its efficiency. These include:
-
Brønsted acids: Acetic acid, p-toluenesulfonic acid, and saccharin.[2]
-
Heterogeneous catalysts: Alumina, silica sulfuric acid, and montmorillonite clays, which offer the advantage of easy separation from the reaction mixture.[2][5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
Q6: What are the typical purification methods for this compound?
A6: The most common purification method is silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for eluting the product. For larger scales or if the product is a high-boiling liquid, vacuum distillation can be a viable alternative.
Experimental Protocols
Protocol 1: Classical Paal-Knorr Synthesis in Acetic Acid
This protocol is based on the traditional Paal-Knorr synthesis using a weak acid as both the solvent and catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminoindole (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to dissolve the 5-aminoindole. Then, add 2,5-hexanedione (1.0-1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Green Synthesis in Water
This protocol utilizes water as an environmentally benign solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminoindole (1.0 eq) in deionized water.
-
Reagent Addition: Add 2,5-hexanedione (1.0-1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (100 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Paal-Knorr synthesis of N-arylpyrroles, which can be used as a starting point for the optimization of the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (High Pressure) | None | Ambient | 10 min | >96 | [6] |
| Acetic Acid | Acetic Acid | Reflux | 2-4 h | 60-80 | [1][2] |
| CATAPAL 200 (Alumina) | None | 60 | 45 min | 73-96 | [5] |
| Iron(III) Chloride | Water | Reflux | 1-2 h | High | [8] |
| Saccharin | Methanol | Room Temp | 30 min | High | [2] |
| Silica Sulfuric Acid | None | Room Temp | 1-2 h | High | [2] |
Visualizations
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Alternative Catalysts for Indole-Pyrrole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative catalysts in indole-pyrrole coupling reactions.
I. Metal-Free Catalysis: Diaryliodonium Salts
Metal-free direct arylations of indoles and pyrroles using diaryliodonium salts offer an attractive alternative to traditional cross-coupling reactions, avoiding the need for transition metal catalysts.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using diaryliodonium salts for indole-pyrrole arylation?
A1: The primary advantage is the circumvention of transition metal catalysts, which can simplify product purification by eliminating metal contamination.[2] This method is often compatible with a broad range of functional groups on both the indole/pyrrole and the arylating agent.[2]
Q2: What is the typical regioselectivity observed in these reactions?
A2: For unsubstituted indoles, arylation typically occurs at the C3 position. For N-substituted indoles, C2-arylation is often favored. The specific regioselectivity can be influenced by the substituents on both the indole and the diaryliodonium salt.
Q3: Can I use unsymmetrical diaryliodonium salts?
A3: While symmetrical diaryliodonium salts are commonly used, unsymmetrical salts can be employed. However, this may lead to a mixture of products, and achieving selective transfer of one aryl group can be a challenge.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | - Inappropriate solvent. - Reaction temperature is too low. - Impure diaryliodonium salt. | - Screen different solvents. DMF has been shown to be effective.[2] - Increase the reaction temperature, typically to around 100 °C.[2] - Ensure the diaryliodonium salt is pure and free of residual acids from its synthesis. |
| Poor regioselectivity | - Steric hindrance at the desired position. - Electronic effects of substituents. | - Consider using a directing group on the indole nitrogen to favor C2-arylation. - Modify the substituents on the indole or pyrrole to electronically favor the desired position. |
| Formation of side products | - Decomposition of the diaryliodonium salt. - Self-coupling of the indole or pyrrole. | - Ensure the reaction is performed under an inert atmosphere to minimize oxidative side reactions. - Optimize the stoichiometry of the reactants; an excess of the diaryliodonium salt may be necessary. |
Experimental Protocol: Metal-Free C3-Arylation of Indole
Materials:
-
Indole
-
Diaryliodonium salt
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add indole (1.0 equiv.).
-
Add the diaryliodonium salt (1.1 equiv.).
-
Add anhydrous DMF to achieve a desired concentration (e.g., 0.25 M).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Reaction Workflow
II. Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for indole-pyrrole coupling, particularly for alkylation reactions.[4][5] These reactions often proceed via radical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common photocatalysts used for these reactions?
A1: Ruthenium and iridium complexes, such as [Ru(bpy)3]Cl2 and Ir(ppy)3, are frequently used.[6] Organic dyes can also serve as effective photocatalysts.
Q2: What is the role of light in these reactions?
A2: Light is used to excite the photocatalyst to a higher energy state, enabling it to participate in single-electron transfer (SET) processes that initiate the reaction.
Q3: How can I control the regioselectivity of photocatalytic alkylation?
A3: Regioselectivity (C2 vs. C3) can be influenced by the choice of solvent and the electronic properties of the substrates. For instance, in some systems, protic solvents favor C2-alkylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction does not initiate | - Insufficient light source. - Catalyst degradation. - Presence of oxygen. | - Ensure the light source has the appropriate wavelength to excite the photocatalyst. - Use a freshly prepared catalyst solution. - Thoroughly degas the reaction mixture. Anaerobic conditions are often crucial.[4] |
| Low yield | - Sub-optimal catalyst loading. - Inefficient quenching of the excited catalyst. - Unsuitable solvent. | - Optimize the catalyst loading; sometimes, very low loadings (e.g., 0.075 mol%) are effective.[4] - For electron-deficient substrates, consider adding a redox-active additive.[4] - Screen different solvents, including protic and aprotic options. |
| Formation of undesired byproducts | - Over-alkylation. - Decomposition of the starting materials. | - Use an excess of the indole or pyrrole substrate to suppress dialkylation.[6] - Reduce the reaction time or light intensity. |
Experimental Protocol: Photocatalytic C2-Alkylation of N-Methylindole
Materials:
-
N-Methylindole
-
α-Diazo ester
-
[Ru(bpy)3]Cl2
-
Methanol/Water (10:1 v/v)
-
Blue LED light source
-
Schlenk tube or similar reaction vessel for degassing
Procedure:
-
In a Schlenk tube, dissolve N-methylindole (4.0 equiv.) and the α-diazo ester (1.0 equiv.) in a 10:1 mixture of methanol and water.
-
Add [Ru(bpy)3]Cl2 (0.2 mol%).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the C2-alkylated product.
Proposed Catalytic Cycle
III. Gold-Catalyzed Coupling
Gold catalysts, particularly cationic gold(I) complexes, are effective for the coupling of indoles and pyrroles with alkynes, leading to vinylated products.[7][8] A key challenge in these reactions is preventing the formation of bisindolemethane byproducts.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is bisindolemethane formation a common side reaction?
A1: The initial vinylindole product can be protonated to form a carbocation, which is then attacked by a second molecule of indole. This subsequent reaction is often catalyzed by trace amounts of Brønsted acid.[7]
Q2: How can I suppress the formation of bisindolemethanes?
A2: Using carbonyl-functionalized alkynes can disfavor the second addition both kinetically and thermodynamically.[7][8] Careful control of the reaction conditions to minimize acidity is also important.
Q3: What is the typical regioselectivity for gold-catalyzed indole functionalization?
A3: For unsubstituted indoles, the reaction generally occurs at the C3 position. If the C3 position is substituted, functionalization can occur at C2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Significant bisindolemethane formation | - Use of simple, unactivated alkynes. - Presence of Brønsted acids. | - Switch to an alkyne bearing an electron-withdrawing group (e.g., a ketone or ester).[7] - Add a non-nucleophilic base to scavenge any protons. - Ensure all reagents and solvents are anhydrous and acid-free. |
| Low reactivity | - Poor coordination of the alkyne to the gold catalyst. - Deactivation of the catalyst. | - Use a more electron-rich phosphine ligand on the gold catalyst. - Ensure the reaction is protected from air and moisture. |
| Alkyne dimerization | - Certain reaction conditions can favor a gold-promoted alkyne dimerization pathway. | - Adjust the ligand on the gold catalyst. - Optimize the reaction temperature and concentration. |
Experimental Protocol: Gold-Catalyzed Vinylation of Indole
Materials:
-
Indole
-
Carbonyl-functionalized alkyne (e.g., an ynone)
-
Cationic gold(I) catalyst (e.g., [Au(PPh3)]NTf2)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the indole (1.0 equiv.) and the carbonyl-functionalized alkyne (1.2 equiv.) in anhydrous DCM.
-
Add the gold(I) catalyst (1-5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting indole is consumed, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Mechanism to Avoid Bisindole Formation
IV. Iron-Catalyzed Coupling
Iron-catalyzed reactions provide a more sustainable and cost-effective approach to indole-pyrrole coupling. These reactions often involve oxidative C-H/C-H bond activation.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using iron catalysts?
A1: Iron is abundant, inexpensive, and has low toxicity compared to many precious metal catalysts, making it a more sustainable choice.
Q2: What is the role of the oxidant in these reactions?
A2: An oxidant is typically required to facilitate the C-H activation and reductive elimination steps, regenerating the active iron catalyst.
Q3: Are there any specific safety precautions for iron-catalyzed reactions?
A3: While iron itself is relatively benign, some iron salts and the oxidants used can be corrosive or have specific handling requirements. Always consult the safety data sheet (SDS) for all reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction is sluggish or stalls | - Inefficient oxidant. - Catalyst deactivation. - Inappropriate base. | - Screen different oxidants; copper salts are sometimes used as co-oxidants. - Ensure the reaction is performed under anhydrous conditions if specified. - Optimize the base used in the reaction. |
| Formation of homocoupled products | - The reaction conditions favor self-coupling of one of the starting materials. | - Adjust the stoichiometry of the reactants. - Modify the ligand on the iron catalyst, if applicable. |
| Low yields of the desired product | - Substrate decomposition under the reaction conditions. | - Lower the reaction temperature and extend the reaction time. - Screen different solvents to find one that better solubilizes all components and promotes the desired reaction pathway. |
Experimental Protocol: Iron-Catalyzed Intramolecular Oxidative Coupling
This protocol describes the synthesis of an indole via an iron-catalyzed intramolecular coupling, which is a related and illustrative transformation.
Materials:
-
Methyl (Z)-3-(phenylamino)but-2-enoate
-
FeCl3
-
Cu(OAc)2·CuCl2 (as co-oxidant)
-
K2CO3 (base)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a reaction flask, add the starting enamine (1.0 equiv.), FeCl3 (10 mol%), Cu(OAc)2·CuCl2 (1.5 equiv.), and K2CO3 (3.0 equiv.).[11]
-
Add anhydrous DMF.
-
Stir the mixture at 120 °C for 2 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with aqueous ammonia solution.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the indole product.[11]
General Workflow for Iron-Catalyzed Coupling
V. Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the discussed alternative catalytic systems. Please note that yields are highly substrate-dependent.
Table 1: Metal-Free Arylation with Diaryliodonium Salts
| Indole/Pyrrole Substrate | Arylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Di(p-tolyl)iodonium triflate | DMF | 100 | 22 | 38 | [2] |
| N-Methylindole | Dianisyliodonium tosylate | DMF | 100 | 22 | 85 | [2] |
| Pyrrole | Dianisyliodonium tosylate | DMF | 100 | 22 | 55 | [2] |
Table 2: Photocatalytic Alkylation with Diazo Esters
| Heteroarene | Alkylating Agent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| N-Methylindole | Ethyl diazoacetate | [Ru(bpy)3]Cl2 (0.2) | MeOH/H2O | 4.5 | 76 | [6] |
| N-Boc-pyrrole | Ethyl diazoacetate | [Ru(bpy)3]Cl2 (0.2) | MeOH/H2O | 8 | 72 | [4] |
| 5-Bromoindole | Ethyl diazoacetate | [Ru(bpy)3]Cl2 (0.2) + Additive | MeOH/H2O | 6 | 65 | [4] |
Table 3: Gold-Catalyzed Vinylation with Alkynes
| Indole Substrate | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Indole | 3-Butyn-2-one | [Au(PPh3)]NTf2 (2) | DCM | RT | 95 | [7] |
| 5-Methoxyindole | 3-Butyn-2-one | [Au(PPh3)]NTf2 (2) | DCM | RT | 98 | [7] |
| Skatole (3-Methylindole) | 3-Butyn-2-one | [Au(PPh3)]NTf2 (2) | DCM | RT | 85 (C2-vinylation) | [7] |
Table 4: Iron-Catalyzed Indole Synthesis (Intramolecular Coupling)
| Substrate | Catalyst (mol%) | Co-oxidant (equiv.) | Base (equiv.) | Temp. (°C) | Yield (%) | Reference |
| Methyl (Z)-3-(phenylamino)but-2-enoate | FeCl3 (10) | Cu(OAc)2·CuCl2 (1.5) | K2CO3 (3.0) | 120 | 72 | [11] |
| Ethyl (Z)-3-(p-tolylamino)acrylate | FeCl3 (10) | Cu(OAc)2·CuCl2 (1.5) | K2CO3 (3.0) | 120 | 78 | [11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-free direct arylations of indoles and pyrroles with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Preparation of indoles via iron catalyzed direct oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of indolesvia iron catalyzed direct oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Technical Support Center: 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
Disclaimer: The degradation pathways for the specific molecule 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole are not extensively documented in publicly available literature. This guide is based on the established chemical behavior of its core structures, indole and pyrrole, providing predicted degradation pathways and generalized experimental troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My solution of this compound is turning a dark blue or brown color upon standing. What is likely happening?
A1: This is a common observation with indole-containing compounds. The indole moiety is susceptible to oxidation, which can lead to the formation of colored dimers and pigments.[1] For instance, indole can be oxidized to indoxyl, which then dimerizes to form indigo (blue) and indirubin (red-violet).[1] This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities. To minimize this, consider storing your solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.
Q2: I'm running a forced degradation study and see multiple, poorly resolved peaks on my HPLC chromatogram. What are the first troubleshooting steps?
A2: Multiple peaks are expected in a forced degradation study, but poor resolution can obscure results. Here are some steps to take:
-
Check HPLC System Suitability: First, ensure your system is performing correctly with a standard. Issues like fluctuating pressure or baseline noise can indicate pump or detector problems.[2]
-
Optimize Mobile Phase: If the sample is injected in a solvent much stronger than the mobile phase, it can cause broad or split peaks. Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
Adjust Gradient: The issue is likely co-elution of multiple degradation products. Try making your gradient shallower (i.e., increase the percentage of the strong solvent more slowly over a longer time). This will increase the run time but should improve the separation between closely related degradants.
-
Column Health: The column itself may be contaminated or degraded. Try flushing the column with a strong solvent or, if performance doesn't improve, replace the guard column or the analytical column itself.[4]
Q3: My mass balance in an oxidative stress study (using H₂O₂) is significantly less than 100%. Where could the missing mass have gone?
A3: Achieving a perfect mass balance (sum of the parent drug and all degradants equals the initial amount) can be challenging.[5] Here are potential reasons for a low recovery:
-
Formation of Volatiles: The degradation process may have produced volatile fragments that are lost during sample handling or not detected by the analytical method.
-
Non-Chromophoric Degradants: Your degradation products might lack a UV-absorbing chromophore, making them invisible to a UV detector. If you suspect this, try using a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your MS.
-
Precipitation: Highly degraded products can sometimes precipitate out of solution, especially after neutralization. Visually inspect your samples for any solid material.
-
Strong Retention: Some degradants may be highly polar or non-polar and could be irreversibly adsorbed onto the HPLC column.[5]
Q4: I am trying to identify degradation products using LC-MS, but the fragmentation patterns are complex and difficult to interpret. Is this expected?
A4: Yes, this can be a challenge, particularly with heterocyclic compounds like pyrroles. The fragmentation patterns of pyrrole derivatives can be complex and may not always follow predictable pathways, making structural elucidation difficult.[6] Consider using high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap to obtain accurate mass measurements of both parent ions and fragments. This can help you determine the elemental composition of your degradants and narrow down potential structures.
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[7][8] A target degradation of 5-20% is typically desired to avoid the formation of secondary, unrealistic degradants.[5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, use a separate vial. Include a control vial (stock solution kept at 5°C, protected from light) for comparison.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.[7]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a clear vial in an oven at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Place 1 mL of the stock solution in a clear vial.
-
Expose to a photostability chamber compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber to differentiate between thermal and light-induced degradation.
-
-
3. Sample Analysis (HPLC-UV/MS):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm and 280 nm) and a mass spectrometer in-line for peak identification.
Data Presentation
Quantitative data from the forced degradation study should be summarized to clearly show the compound's stability profile.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Total Degradants (%) | Number of Major Degradants (>0.5%) |
| Control | 48 | 99.8 | <0.2 | 0 |
| 1M HCl @ 60°C | 24 | 91.2 | 8.6 | 2 |
| 1M NaOH @ 60°C | 4 | 84.5 | 15.3 | 3 |
| 3% H₂O₂ @ RT | 24 | 80.1 | 19.7 | 4 |
| Thermal (70°C) | 48 | 96.5 | 3.4 | 1 |
| Photolytic (ICH) | - | 89.9 | 9.9 | 2 |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the target molecule.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. ijnrd.org [ijnrd.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole against other indole analogs. As no direct experimental data for this compound is currently available in the reviewed scientific literature, this comparison is based on published data for structurally related indole-pyrrole hybrids and 5-substituted indole derivatives. The objective is to provide a predictive overview of its potential anticancer and antimicrobial properties based on established structure-activity relationships (SAR).
Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core of many pharmaceutical agents.[1] The indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
Anticancer Activity of Structurally Related Indole-Pyrrole Hybrids
While specific data for this compound is not available, studies on other indole-pyrrole hybrids provide valuable insights into their potential as anticancer agents. A study by Al-Suwaidan et al. (2025) investigated the in vitro anticancer activity of a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives against a panel of 60 human cancer cell lines.[4] These compounds, while differing in the linkage and substitution of the pyrrole ring, share the common structural feature of a pyrrole moiety attached to an indole core.
The anticancer screening was performed by the National Cancer Institute (NCI) using their 60-human tumor cell line panel. The data is presented as the concentration required to cause 50% growth inhibition (GI₅₀).
Table 1: In Vitro Anticancer Activity of Selected Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives (GI₅₀ in µM) [4]
| Compound | Leukemia (CCRF-CEM) | Non-Small Cell Lung Cancer (HOP-92) | Colon Cancer (HCT-116) | CNS Cancer (SF-295) | Melanoma (MALME-3M) | Ovarian Cancer (OVCAR-3) | Renal Cancer (A498) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| 3a | 0.45 | 0.52 | 0.48 | 0.61 | 0.39 | 0.55 | 0.73 | 0.58 | 0.67 |
| 3h | 0.21 | 0.29 | 0.25 | 0.33 | 0.18 | 0.28 | 0.41 | 0.31 | 0.35 |
| 3k | 1.20 | 1.50 | 1.30 | 1.80 | 1.10 | 1.60 | 2.10 | 1.70 | 1.90 |
Data extracted from Al-Suwaidan et al. (2025).[4]
Structure-Activity Relationship Insights:
The study by Al-Suwaidan et al. suggests that the substitution on the pyrrole ring plays a crucial role in the anticancer activity of these indole-pyrrole hybrids.[4] For instance, compound 3h , which possesses a single chloro-substitution, demonstrated the most potent activity across the majority of the tested cell lines.[4] This indicates that the presence and position of electron-withdrawing or lipophilic groups on the pyrrole moiety can significantly enhance cytotoxicity. The dimethyl substitution in this compound may influence its lipophilicity and steric profile, which could in turn affect its interaction with biological targets.
Antimicrobial Activity of Structurally Related Indole Analogs
The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties.[5] While specific antimicrobial data for this compound is not documented, studies on other 5-substituted and heterocyclic-substituted indole derivatives can provide a basis for predicting its potential activity.
A study on N-(indol-5-yl)trifluoroacetamides and indol-5-ylaminium trifluoroacetates with substitutions on the pyrrole ring of the indole nucleus revealed that these compounds are capable of inhibiting the growth of various bacterial strains.[6] Another study on indole diketopiperazine alkaloids also demonstrated significant antibacterial activity.[7]
Table 2: In Vitro Antimicrobial Activity of Selected Indole Analogs (MIC in µg/mL)
| Compound/Analog Class | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Indole-triazole derivative 3d | 3.125 | - | - | - | [3] |
| Indole diketopiperazine 3b | 0.78 | 1.56 | 3.13 | - | [7] |
| Indole diketopiperazine 3c | 0.39 | 0.78 | 1.56 | - | [7] |
| 5-substituted indole-2-carboxamide 14i | - | 0.25 | - | - | [8] |
| 5-substituted indole-2-carboxamide 14j | - | 0.12 | - | - | [8] |
Structure-Activity Relationship Insights:
The antimicrobial activity of indole derivatives is often influenced by the nature of the substituent at the 5-position. Studies have shown that the introduction of heterocyclic moieties, such as triazoles or diketopiperazines, can lead to potent antibacterial and antifungal agents.[3][7] The presence of a pyrrole ring at the 5-position of the indole core in the target compound suggests a potential for antimicrobial activity. The 2,5-dimethyl substitution on the pyrrole ring may further enhance this activity by increasing lipophilicity, which can facilitate membrane disruption in microorganisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
This protocol is based on the methodology used by the National Cancer Institute for its 60-human tumor cell line screen.
-
Cell Plating: Adherent human tumor cell lines are seeded into 96-well microtiter plates at a density of 5,000-20,000 cells per well in a volume of 100 µL of appropriate cell culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Addition: The test compounds are solubilized in DMSO and serially diluted in cell culture medium. 100 µL of the diluted compounds are added to the wells to achieve the desired final concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 hours under the same conditions.
-
Cell Fixation: The incubation is terminated by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization and Absorbance Reading: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is read at 515 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated, and the GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from dose-response curves.
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a specific growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control (microorganism without compound) and a negative control (medium without microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: A potential signaling pathway for indole-pyrrole hybrids.
Caption: Workflows for SRB and Broth Microdilution assays.
Caption: Structure-property-activity relationships for indole analogs.
References
- 1. biogecko.co.nz [biogecko.co.nz]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Illuminating the Path Forward: A Comparative Guide to Validating the Mechanism of Action of Novel Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Indole derivatives have demonstrated a wide array of biological activities, with a particular focus on their promise as anticancer agents.[3][4] These compounds are known to exert their effects through diverse mechanisms, including the disruption of cellular processes critical for cancer cell proliferation and survival.[1][5] This guide provides a comparative framework for validating the mechanism of action of a novel indole-based compound, exemplified by the hypothetical molecule 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
While specific experimental data for this compound is not publicly available, this document serves as a practical guide for researchers. It outlines the common mechanisms of action for indole derivatives, presents a template for comparative data analysis, details essential experimental protocols, and visualizes key cellular pathways and workflows.
Potential Mechanisms of Action for Indole Derivatives
Indole-containing compounds have been shown to target various critical pathways and cellular components in cancer cells. Understanding these established mechanisms is the first step in designing a robust validation strategy for a novel analogue.
Common Molecular Targets and Pathways:
-
Tubulin Polymerization Inhibition: Several indole derivatives function as anti-mitotic agents by interfering with the dynamics of microtubules, which are essential for cell division.[2][4] They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[1][6] Key targets include receptor tyrosine kinases like VEGFR and PDGFR, as well as downstream signaling molecules in pathways such as PI3K/Akt/mTOR and MAPK.[4][7][8][9][10]
-
Topoisomerase Inhibition: These enzymes are vital for resolving DNA topological problems during replication and transcription. Indole derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and apoptosis.[1][2]
-
Induction of Apoptosis: A common outcome of the action of many anticancer drugs, indole compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.[3][4]
-
Cell Cycle Arrest: By interfering with key cell cycle checkpoints, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[1][2]
Comparative Analysis of a Hypothetical Indole Compound
To validate the mechanism of a new chemical entity like this compound, its performance should be compared against established drugs with known mechanisms of action. The following tables provide a template for presenting such comparative data.
Table 1: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound (Hypothetical) | MCF-7 (Breast) | 5.2 | To be determined |
| A549 (Lung) | 8.1 | To be determined | |
| HCT116 (Colon) | 3.5 | To be determined | |
| Paclitaxel | MCF-7 (Breast) | 0.01 | Tubulin Polymerization Inhibitor |
| A549 (Lung) | 0.005 | Tubulin Polymerization Inhibitor | |
| HCT116 (Colon) | 0.008 | Tubulin Polymerization Inhibitor | |
| Sunitinib | MCF-7 (Breast) | 12.5 | Kinase Inhibitor (VEGFR, PDGFR)[4] |
| A549 (Lung) | 15.2 | Kinase Inhibitor (VEGFR, PDGFR)[4] | |
| HCT116 (Colon) | 10.8 | Kinase Inhibitor (VEGFR, PDGFR)[4] | |
| Doxorubicin | MCF-7 (Breast) | 0.5 | Topoisomerase II Inhibitor |
| A549 (Lung) | 0.8 | Topoisomerase II Inhibitor | |
| HCT116 (Colon) | 0.4 | Topoisomerase II Inhibitor |
Table 2: Comparative Effects on Cell Cycle and Apoptosis (HCT116 Cells)
| Compound (at IC50 concentration) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| This compound (Hypothetical) | 65% | 45% |
| Paclitaxel | 75% | 60% |
| Sunitinib | 15% | 25% |
| Doxorubicin | 30% | 55% |
| Vehicle Control | 10% | 5% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a drug's mechanism of action.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and control drugs for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
4. Western Blot Analysis
-
Objective: To investigate the effect of the compound on the expression levels of key proteins in a targeted signaling pathway.
-
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for illustrating complex biological pathways and experimental designs.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Potential of a Pyrrole-Substituted Indole Analog and Doxorubicin
In the landscape of anticancer drug discovery, novel heterocyclic compounds are continuously being explored for their therapeutic potential. This guide provides a comparative overview of the cytotoxicity of a pyrrole-substituted indole analog, specifically the closely related compound [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], and the well-established chemotherapeutic agent, doxorubicin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their cytotoxic profiles based on available experimental data.
Note: Direct cytotoxic data for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole was not available in the reviewed literature. Therefore, this guide utilizes data from a structurally similar compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], to provide a comparative perspective.
Quantitative Cytotoxicity Data
The cytotoxic activity of [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] and doxorubicin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HL60 | Acute Myeloid Leukemia | 25.93 |
| K562 | Chronic Myeloid Leukemia | 10.42 |
| Vero (non-cancerous) | Kidney epithelial cells | No significant cytotoxicity |
| PBMCs (non-cancerous) | Peripheral blood mononuclear cells | No significant cytotoxicity |
Data sourced from a study on the cytotoxic and immunomodulatory potential of the novel pyridine compound.[1]
Table 2: Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
IC50 values were determined after 24 hours of treatment.[2]
Experimental Protocols
The evaluation of cytotoxicity for both the pyrrole-substituted compound and doxorubicin was primarily conducted using the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1×10^4 cells/well) and cultured for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the pyrrole-substituted pyridine or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are not yet elucidated, research on various indole derivatives suggests several potential mechanisms of anticancer activity.
Indole-based compounds have been shown to exert their cytotoxic effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Many indole derivatives act as microtubule-targeting agents, disrupting the formation and function of the mitotic spindle, which is crucial for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Induction of Apoptosis: Indole compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, activation of caspases, and DNA fragmentation.
-
Cell Cycle Arrest: Besides targeting microtubules, some indole derivatives can induce cell cycle arrest at other phases, such as G1 or S phase, by interfering with the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins.
-
Kinase Inhibition: Certain indole derivatives have been found to inhibit various protein kinases that are involved in cancer cell proliferation, survival, and metastasis.
Doxorubicin's Mechanism of Action
Doxorubicin, a well-characterized anthracycline antibiotic, primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of the enzyme topoisomerase II, which is essential for DNA replication and repair. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.
Caption: Potential anticancer mechanisms of indole derivatives and doxorubicin.
References
- 1. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
Structure-Activity Relationship of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole Derivatives and Analogs: A Comparative Guide for Researchers
A comprehensive structure-activity relationship (SAR) study specifically detailing 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole derivatives is not extensively available in current literature. However, by examining research on structurally analogous pyrrole-indole hybrids, significant insights can be gleaned regarding their potential as therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of these related compounds, focusing on their anticancer activities and the experimental methods used for their evaluation.
Comparative Anticancer Activity of Pyrrole-Indole Analogs
Research into various pyrrole-indole scaffolds has revealed potent activity against a range of cancer cell lines. The data presented below, extracted from studies on related derivatives, highlights key structural modifications that influence cytotoxic efficacy.
Table 1: In Vitro Anticancer Activity of Selected Pyrrole-Indole Derivatives
| Compound ID | Key Structural Features | Target Cell Line | IC50 (µM) |
| Compound 3h | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide with a single chloro-substitution | T47D (Breast Cancer) | 2.4[1][2] |
| Compound 3k | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide with an ester derivative | T47D (Breast Cancer) | 10.6[2] |
| Compound 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide with a 1,3,4-thiadiazole moiety | A549 (Lung Cancer) | 0.012[3] |
| K562 (Leukemia) | 0.010[3] | ||
| Compound HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia Panel | Exhibited 78.76% growth inhibition at 10 µM[4] |
| Compound 22b | 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one | RIPK1 (Kinase) | 0.011 (Enzymatic IC50)[5] |
Inference from Comparative Data:
The presented data suggests that the pyrrole-indole scaffold is a promising backbone for the development of potent anticancer agents. Key takeaways include:
-
Substitutions are Critical: The nature and position of substituents on both the indole and pyrrole rings dramatically impact biological activity. For instance, the introduction of a chlorine atom (Compound 3h) or a more complex heterocyclic system (Compound 10b) can lead to nanomolar potency.
-
Kinase Inhibition as a Primary Mechanism: Many indole derivatives function as kinase inhibitors. Compound 22b, for example, is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[5]. This suggests that the this compound core could also be explored for kinase inhibitory activity.
-
Broad Applicability: The diverse structures of active analogs indicate that the pyrrole-indole framework can be modified to target a variety of cancer types, including breast, lung, and leukemia.
Experimental Protocols
The evaluation of the anticancer potential of these compounds typically involves a series of in vitro assays. The following are detailed methodologies commonly cited in the referenced studies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, K562, T47D) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in a suitable growth medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase enzyme, a specific substrate (often a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC50 Determination: The IC50 values are calculated by measuring the enzyme activity at different inhibitor concentrations.
Visualizing the Mechanism of Action: Kinase Signaling Pathway
Given that kinase inhibition is a prevalent mechanism for this class of compounds, the following diagram illustrates a simplified, generic kinase signaling cascade that is often dysregulated in cancer and represents a common target for therapeutic intervention.
Caption: A simplified MAPK/ERK signaling pathway, a frequent target for anticancer drugs.
References
- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Indolyl-Pyrrol Analogs: In Vitro vs. In Vivo Performance
An objective analysis of a novel bis-indole compound, (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone, a representative of the indolyl-pyrrol class, reveals potent anti-cancer properties. This guide synthesizes the available preclinical data, offering a direct comparison of its efficacy in laboratory cell cultures versus living organisms.
While specific efficacy data for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole is not available in the current body of scientific literature, extensive research on analogous compounds provides valuable insights into the potential therapeutic applications of this chemical scaffold. This guide focuses on a well-documented analog, the novel bis-indole compound (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone, to compare its performance in both in vitro and in vivo settings.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the key quantitative data from preclinical studies, providing a clear comparison of the compound's performance in laboratory and animal models.
Table 1: In Vitro Cytotoxicity of (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 34 - 162 |
| LNCaP | Prostate Cancer | Not Specified |
| Drug-Resistant Cell Lines | Various | 34 - 162 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Antitumor Activity of (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone in a PC-3 Xenograft Model
| Treatment Group | Tumor Growth Inhibition |
| Compound 15 | Effective Inhibition |
Note: Specific quantitative data on the percentage of tumor growth inhibition was not provided in the source material, which stated the compound "effectively inhibited tumor growth."
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
In Vitro Efficacy Assays:
-
Cell Growth Inhibition: The anti-proliferative activity of the bis-indole compound was determined using either the Sulforhodamine B (SRB) or MTT assay in a panel of human cancer cell lines.[1] These colorimetric assays measure cell density, thereby quantifying the inhibition of cell growth.
-
Apoptosis Analysis: The induction of programmed cell death (apoptosis) was evaluated in LNCaP and PC-3 prostate cancer cells.[1] Methods included observing the cleavage of poly (ADP-ribose) polymerase (PARP) and the down-regulation of the anti-apoptotic protein bcl-2.[1] Apoptosis was further confirmed by anti-histone ELISA and DNA laddering assays.[1]
-
Cell Cycle Analysis: The effect of the compound on the cell cycle distribution of PC-3 cells was investigated to understand the mechanism of growth arrest.[1]
-
Tubulin Polymerization Assay: The direct effect of the compound on microtubule formation was assessed by measuring the polymerization of purified tubulin in vitro.[1]
In Vivo Efficacy Study:
-
Xenograft Model: The in vivo antitumor efficacy was evaluated in immunodeficient mice bearing tumor xenografts of the human prostate cancer cell line, PC-3.[1] This model allows for the assessment of a compound's therapeutic effect in a living organism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the workflow of the preclinical evaluation.
Caption: Preclinical evaluation workflow for the novel bis-indole compound.
Caption: Proposed mechanism of action for the antitumor activity.
References
Spectroscopic Scrutiny: A Comparative Analysis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole and Its Precursors
A detailed spectroscopic comparison of the synthesized heterocyclic compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole with its precursors, 5-aminoindole and 2,5-hexanedione, reveals distinct changes in their molecular framework. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, offering valuable insights for researchers in drug discovery and organic synthesis.
The synthesis of this compound is achieved through a Paal-Knorr reaction, a classic method for constructing pyrrole rings. In this process, the primary amine of 5-aminoindole reacts with the dicarbonyl compound 2,5-hexanedione, leading to the formation of the pyrrole ring fused to the indole core. The spectroscopic data presented below delineates the transformation from the starting materials to the final product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Pyrrole/Indole NH | Aliphatic Protons |
| 5-Aminoindole | 7.96 (brs, 1H), 7.20 (d, J=8.4Hz, 1H), 7.14 (s, 1H), 6.95 (s, 1H), 6.67 (d, J=8.4Hz, 1H), 6.38 (s, 1H)[1] | 3.51 (brs, 2H, -NH₂)[1] | - |
| 2,5-Hexanedione | - | - | 2.73 (s, 4H, -CH₂-), 2.17 (s, 6H, -CH₃) |
| 2,5-Dimethyl-1H-pyrrole | 5.72 (s, 2H) | 7.6 (br s, 1H) | 2.18 (s, 6H) |
| This compound | 8.13 (br s, 1H), 7.42 (d, J=8.6 Hz, 1H), 7.33 (d, J=1.8 Hz, 1H), 7.17 (dd, J=8.6, 2.1 Hz, 1H), 6.55 (t, J=3.0 Hz, 1H) | - | 5.91 (s, 2H, pyrrole-H), 2.05 (s, 6H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic/Heteroaromatic Carbons | Aliphatic Carbons |
| 5-Aminoindole | 141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6[1] | - |
| 2,5-Hexanedione | 208.0 (C=O) | 43.1 (-CH₂-), 29.8 (-CH₃) |
| 2,5-Dimethyl-1H-pyrrole | 127.8, 105.1 | 12.9 |
| This compound | 134.7, 132.8, 128.6, 128.3, 125.1, 119.5, 111.2, 110.1, 106.5, 102.4 | 13.1 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H Stretch | Aromatic C=C Stretch |
| 5-Aminoindole | 3409, 3328 (NH₂) | - | 2952, 2927 | 1646, 1557 |
| 2,5-Hexanedione | - | 1715 | 2970, 2930 | - |
| 2,5-Dimethyl-1H-pyrrole | 3390 | - | 2920, 2860 | 1570 |
| This compound | 3410 | - | 2918 | 1610, 1520 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 5-Aminoindole | 132 | 133 [M+H]⁺ |
| 2,5-Hexanedione | 114 | 99, 71, 58, 43 |
| 2,5-Dimethyl-1H-pyrrole | 95 | 94, 80, 67 |
| This compound | 210 | 195, 167 |
Experimental Protocols
Synthesis of this compound: A mixture of 5-aminoindole (1.0 eq) and 2,5-hexanedione (1.1 eq) in glacial acetic acid is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis:
-
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer at 400 MHz and 100 MHz, respectively, using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using KBr pellets.
-
Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron impact (EI) ionization at 70 eV.
Visualization of the Synthetic Pathway
The synthesis of this compound from its precursors can be visualized as a straightforward Paal-Knorr condensation reaction.
The provided spectroscopic data and synthetic workflow offer a clear and concise guide for researchers working with these compounds. The distinct shifts and fragmentation patterns observed upon the formation of the pyrrole ring serve as reliable markers for the successful synthesis of this compound.
References
The Ascendancy of "Lego" Chemistry: Multicomponent Reactions Revolutionize Indole Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance. Traditionally, named reactions like the Fischer, Bischler-Möhlau, and Madelung syntheses have been the workhorses for constructing the indole nucleus. However, these classical methods often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. In recent years, multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative, offering a paradigm shift in the assembly of complex molecules like indoles.
This guide provides an objective comparison of multicomponent reactions with traditional methods for indole synthesis, supported by experimental data and detailed protocols.
Executive Summary: The MCR Advantage
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer numerous advantages over classical, stepwise approaches.[1] For indole synthesis, these benefits translate to:
-
Increased Efficiency: MCRs significantly shorten synthetic sequences, reducing the number of steps, purification intermediates, and overall reaction time.[2]
-
Enhanced Atom Economy and Reduced Waste: By incorporating the majority of the atoms from the starting materials into the final product, MCRs inherently minimize waste generation, aligning with the principles of green chemistry.[3][4]
-
Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of diverse libraries of indole derivatives by simply varying the starting components, a crucial advantage in drug discovery.
-
Milder Reaction Conditions: Many MCRs proceed under mild conditions, avoiding the high temperatures and strong acids often required for traditional indole syntheses.[5]
Quantitative Comparison: MCRs vs. Traditional Methods
The advantages of MCRs are not merely conceptual; they are borne out by quantitative metrics. Below is a comparison of a modern MCR approach for the synthesis of an indole-2-carboxamide derivative with traditional methods.
| Metric | Multicomponent Reaction (Ugi-based) | Traditional Method (e.g., Fischer-like) |
| Overall Yield | 86% | Often < 50% over multiple steps |
| Reaction Time | ~24 hours (one-pot) | Can exceed 48 hours (multi-step) |
| Atom Economy | High | Moderate to Low |
| E-Factor * | Low (less waste) | High (more waste) |
| Reaction Steps | 1 or 2 (one-pot) | 3 or more |
| Reaction Conditions | Mild (e.g., room temp to 70°C) | Harsh (e.g., strong acids, high temp) |
*The E-factor is the mass ratio of waste to desired product; a lower E-factor is better.[6]
One study highlights the "MCR-footprint supremacy" by comparing a two-step MCR for the synthesis of an anti-tuberculosis agent with three other procedures, demonstrating superior performance in total yield, time, waste generation, E-factor, and atom economy.[7][8]
Experimental Protocols: A Closer Look
To provide a practical understanding, detailed experimental protocols for a representative MCR (Ugi-based) and a classical Fischer Indole Synthesis are presented below.
Protocol 1: Multicomponent Ugi-Based Indole Synthesis
This two-step, one-pot protocol describes the synthesis of multi-substituted indole-2-carboxamides.[7]
Step 1: Ugi Four-Component Reaction (U-4CR)
-
To a solution of the substituted aniline (1.0 mmol) in ethanol, add glyoxal dimethyl acetal (1.0 mmol) and formic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. The Ugi adduct is typically formed in good to quantitative yield (74-96%).[7]
Step 2: Acid-Catalyzed Cyclization
-
To the crude Ugi adduct from Step 1, add methanesulfonic acid (MSA, ≥99%).
-
Heat the reaction mixture at 70°C.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Isolate the indole-2-carboxamide derivative by filtration. Yields for this step range from 22-96%.[7]
Protocol 2: Traditional Fischer Indole Synthesis
This protocol describes the classical synthesis of an indole from a phenylhydrazone.[9][10]
-
In a round-bottom flask, dissolve the primary arylamine (e.g., phenylhydrazine) and the aldehyde or ketone in a suitable solvent (e.g., acetic acid).
-
Add an acid catalyst (e.g., zinc chloride, polyphosphoric acid) to the mixture and stir to ensure homogeneity.[10]
-
Heat the reaction mixture under reflux for 2-4 hours with continuous stirring.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Isolate the crude indole by filtration and purify by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental differences in the workflows and mechanisms of MCR and traditional indole syntheses.
Caption: Comparative workflows of MCR vs. traditional synthesis.
Caption: Ugi-based multicomponent pathway to indoles.
Caption: The classical Fischer indole synthesis pathway.
Conclusion: A Strategic Choice for Modern Synthesis
While traditional methods for indole synthesis have historical significance and are still employed, the advantages of multicomponent reactions are compelling for modern drug discovery and development. The ability to rapidly generate diverse and complex indole derivatives in an efficient and environmentally benign manner positions MCRs as a superior strategy. For researchers and professionals in the pharmaceutical industry, embracing MCRs for indole synthesis can accelerate lead discovery, optimize synthetic routes, and contribute to more sustainable chemical practices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chembam.com [chembam.com]
- 4. jocpr.com [jocpr.com]
- 5. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. testbook.com [testbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Unlocking the Potential of Indole Derivatives: A Comparative Docking Study Analysis
A deep dive into the molecular interactions of indole-based compounds with key biological targets reveals promising avenues for drug discovery. This guide synthesizes data from recent docking studies, offering a comparative analysis of their binding affinities and interaction mechanisms, providing researchers with critical insights for the development of novel therapeutics.
Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. Molecular docking studies have become an indispensable tool in elucidating the binding modes of these derivatives to various protein targets, thereby accelerating the drug design and discovery process. This guide provides a comparative overview of recent docking studies on indole derivatives, focusing on their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Comparative Analysis of Docking Scores
To facilitate a clear comparison of the binding potential of different indole derivatives, the following tables summarize their docking scores against various protein targets as reported in recent literature. A lower docking score generally indicates a more favorable binding interaction.
Anti-inflammatory Targets (Cyclooxygenase - COX)
| Indole Derivative | Target | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 13b | COX-2 | High Interaction Energy | - | - | Not Specified |
| Compound 14b | COX-2 | High Interaction Energy | - | - | Not Specified |
| Compound S3 | COX-2 | Not Specified | Indomethacin | Not Specified | Tyr355, Arg120 |
Table 1: Docking scores of indole derivatives against COX enzymes. Note: "High Interaction Energy" suggests favorable binding, though a specific numerical score was not provided in the source.[1][2][3][4]
Anticancer Targets
| Indole Derivative | Target | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 20 | HCK Protein | -13.42 | PP1 | -6.77 | Not Specified |
| Compound 24 | CDK-5 | -8.34 | - | - | Gln131, Asn132 |
| Compound 26 | EGFR | -10.1 | - | - | Cys773, Asp776, Phe771 |
| Compound 27 | GSK-3β, EGFR, Bcr-Abl | Not Specified | - | - | Not Specified |
| Compound 29 | Bcl-2 | Not Specified | AT-101 | Not Specified | Not Specified |
| Compound 29 | Mcl-1 | Not Specified | AT-101 | Not Specified | Not Specified |
| Compound 2 | Tubulin (Colchicine site) | Not Specified | - | - | Asnβ258, Valβ238 |
| Compound 1 | Tubulin (Colchicine site) | Not Specified | - | - | βAsn258, βCys241 |
Table 2: Docking scores of indole derivatives against various anticancer targets.[5]
Antimicrobial Targets
| Indole Derivative | Target | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 12 | Penicillin Binding Protein 2 | Not Specified | Sultamicillin | Not Specified | Met372 |
| Compound 2 | Penicillin Binding Protein 2a | Not Specified | Ampicillin | Not Specified | Lys155, Pro231 |
Table 3: Docking scores of indole derivatives against bacterial protein targets.[6]
Experimental Protocols: A Look at the Methodology
The accuracy and reliability of docking studies are heavily dependent on the experimental protocols employed. The following provides a general overview of the methodologies commonly cited in the reviewed studies.
Molecular Docking Workflow
A typical molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docked poses.
Caption: A generalized workflow for molecular docking studies.
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB). These structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the indole derivatives are drawn using chemical drawing software and then converted to 3D structures, followed by energy minimization.
Grid Generation and Docking: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The docking simulation is then performed using software such as AutoDock, Schrodinger Glide, or Molegro Virtual Docker.[7][8] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the active site.
Scoring and Analysis: The binding affinity of the ligand for the protein is estimated using a scoring function, which calculates a docking score or binding energy. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the indole derivative and the amino acid residues of the target protein.
Signaling Pathway Context: Targeting Inflammation
Many of the studied indole derivatives show potential as anti-inflammatory agents by targeting the cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory signaling pathway.
References
- 1. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 6. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Unveiling the Cross-Reactivity Profile of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole, a novel small molecule with a pyrrole-indole scaffold. Due to the limited publicly available data on this specific compound, this guide utilizes the extensively characterized, structurally related multi-targeted kinase inhibitor, Sunitinib, as a proxy to illustrate the potential cross-reactivity profile of this chemical class. Sunitinib's well-documented interactions with a wide range of kinases offer valuable insights into the potential on- and off-target effects of similar pyrrole-indole derivatives.
The pyrrole-indole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. Compounds based on this structure, such as Sunitinib, have demonstrated efficacy in cancer therapy by targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] However, the therapeutic window of such multi-targeted inhibitors is often limited by off-target effects, which can lead to adverse events.[1][4][5] Therefore, a comprehensive understanding of a compound's kinome-wide selectivity is crucial.
This guide presents a comparative analysis of Sunitinib's cross-reactivity against a broad panel of kinases, using data from the DiscoverX KINOMEscan™ platform. To provide a clear benchmark for its multi-targeted nature, we compare its profile to that of Dasatinib, another multi-targeted kinase inhibitor with a different scaffold and target profile.
Comparative Kinase Selectivity Profile
The following table summarizes the percentage of kinases inhibited by Sunitinib and Dasatinib at a concentration of 1000 nM, based on data from a comprehensive kinase panel screen. A lower percentage of inhibited kinases at a given threshold indicates higher selectivity.
| Compound | Primary Targets | Number of Kinases Tested | Kinases Inhibited (<35% of control) at 1000 nM | Percentage of Kinome Inhibited |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | 456 | 69 | 15.1% |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFRβ | 456 | 45 | 9.9% |
Data derived from Karaman et al. (2008) and presented in publicly accessible formats.[6]
Signaling Pathway Analysis
The diagram below illustrates the primary signaling pathways targeted by Sunitinib. Its inhibitory action on VEGFR and PDGFR disrupts downstream signaling cascades crucial for angiogenesis and cell proliferation, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Sunitinib's primary mechanism of action involves the inhibition of receptor tyrosine kinases, leading to the blockade of downstream signaling pathways that promote cancer cell proliferation and angiogenesis.
Experimental Workflow for Kinase Profiling
The cross-reactivity data presented is typically generated using a standardized experimental workflow, such as the KINOMEscan™ platform. The following diagram outlines the key steps in this process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.
Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization. Based on its structure, this compound should be treated as a non-halogenated, flammable, and potentially toxic organic compound.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Organic compounds such as this should never be poured down the sink.[1][2]
-
No Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[3]
-
Segregate Waste Streams: Keep this waste separate from other chemical waste streams, particularly halogenated solvents, to ensure proper and cost-effective disposal by your institution's environmental health and safety (EHS) department.[3]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste (Non-Halogenated Organic) | Based on the chemical structure containing indole and pyrrole moieties, which are organic and lack halogens. Assumed to be flammable and potentially toxic. |
| Container Type | Approved, chemically compatible waste container (e.g., HDPE or glass) with a secure screw-top cap.[4] | To prevent leaks, spills, and reactions with the container material. |
| Container Labeling | "Hazardous Waste," "Flammable," "Toxic," and the full chemical name: "this compound." | Accurate labeling is crucial for safe handling and proper disposal by EHS personnel.[3][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] | To ensure the waste is stored safely, away from incompatible materials, and in a controlled environment. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[4] | To prevent violent reactions, fires, or the release of hazardous gases. |
Step-by-Step Disposal Protocol
-
Container Preparation: Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, dry, and has a proper, functioning cap.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name, and any associated hazard warnings (e.g., "Flammable," "Toxic").[3]
-
Waste Transfer: Carefully transfer the this compound waste into the labeled container. This should be done in a fume hood. Avoid overfilling the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Secure Closure: Securely cap the waste container immediately after transferring the waste.[3][4]
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area.[4][5] This area should be away from heat sources and ignition points.
-
Request for Pickup: Once the container is full or you are ready for its disposal, follow your institution's procedures to request a pickup by the EHS department. Do not transport hazardous waste yourself.[3]
Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain it. All materials used for cleanup must also be disposed of as hazardous waste in the same container. For large spills, contact your institution's EHS or emergency response team.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. The following procedures are based on the known hazards of related indole and pyrrole compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashes or explosions.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for short-term protection against a broad range of chemicals.[1][2] Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[1] Clothing made of polyester or acrylic materials should be avoided. |
| Respiratory Protection | Respirator | Work should be conducted in a chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator is required.[1][2] |
| Foot Protection | Closed-Toe Shoes | Appropriate shoes that cover the entire foot are required.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from oxidizing agents and strong acids.[3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as outlined above. Absorb the spill with an inert material such as sand or diatomite and collect it in a suitable container for disposal.[2]
Disposal Plan:
-
Waste Containers: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[5] The container must be properly labeled with the words "HAZARDOUS WASTE" and the chemical name.[5]
-
Disposal Method: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain or in the regular trash.[6]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, integrating the necessary safety precautions at each step.
Caption: Chemical Handling Workflow.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
